1-(Difluoromethyl)-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPWPAKPAVHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348733 | |
| Record name | 1-(difluoromethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29848-57-5 | |
| Record name | 1-(difluoromethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Difluoromethyl)-4-nitrobenzene (CAS: 29848-57-5) for Researchers and Drug Development Professionals
Introduction
1-(Difluoromethyl)-4-nitrobenzene, with the CAS number 29848-57-5, is a valuable synthetic intermediate in the fields of medicinal chemistry and agrochemical research. Its unique structural features, namely the electron-withdrawing nitro group and the metabolically robust difluoromethyl group, make it a versatile building block for the synthesis of novel bioactive compounds. The incorporation of the difluoromethyl moiety can significantly enhance the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 173.12 g/mol . Key physicochemical data are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 29848-57-5 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| SMILES | O=--INVALID-LINK--c1ccc(C(F)F)cc1 |
| InChI | InChI=1S/C7H5F2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H |
Synthesis and Experimental Protocols
One plausible synthetic approach is the difluoromethylation of 4-nitro-substituted precursors. The following is a generalized experimental workflow based on analogous reactions reported in patent literature for similar compounds.
A key downstream application of this compound is its reduction to 4-(difluoromethyl)aniline. This aniline derivative is a crucial intermediate for the synthesis of a wide range of biologically active molecules. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Reduction of this compound to 4-(Difluoromethyl)aniline (Generalized)
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the reaction mixture, typically at a pressure of 1-5 atm.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethyl)aniline, which can be further purified if necessary.
The following table summarizes typical quantitative data for this type of reduction, based on analogous reactions.
| Parameter | Typical Value |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temp. |
| Pressure | 1-5 atm H₂ |
| Yield | >90% |
Applications in Drug Discovery and Agrochemicals
This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical applications. The primary synthetic utility lies in the reduction of the nitro group to an amine, yielding 4-(difluoromethyl)aniline. This aniline derivative can then be further functionalized through a variety of chemical transformations to build diverse molecular scaffolds.
The presence of the difluoromethyl group is particularly advantageous in drug design. It can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved metabolic stability by blocking sites of oxidation.[1][2] This can lead to compounds with enhanced pharmacokinetic profiles, including longer half-lives and improved oral bioavailability.
While specific drug candidates synthesized directly from this compound are not extensively reported in the public domain, the strategic importance of the 4-(difluoromethyl)aniline intermediate is well-recognized. This building block is utilized in the synthesis of various classes of bioactive compounds, including kinase inhibitors and other targeted therapies.
The general workflow for utilizing this compound in the synthesis of bioactive compounds is depicted below.
In the agrochemical sector, the introduction of fluorine-containing moieties is a well-established strategy to enhance the efficacy and selectivity of pesticides and herbicides.[3] The difluoromethyl group can improve the compound's binding to its biological target and increase its resistance to environmental degradation.
Conclusion
This compound is a strategically important chemical intermediate for the synthesis of advanced molecules in the pharmaceutical and agrochemical industries. Its value lies in the combination of a reactive nitro group, which can be readily converted to other functionalities, and the beneficial properties imparted by the difluoromethyl group. While detailed synthetic and biological data for compounds derived directly from this starting material are limited in publicly accessible literature, the principles of its application are well-founded in the broader context of medicinal and agrochemical chemistry. Researchers and drug development professionals can leverage this versatile building block to explore novel chemical space and design next-generation bioactive compounds with improved properties.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(difluoromethyl)-4-nitrobenzene, a key intermediate in various synthetic pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries by consolidating essential data, outlining experimental protocols, and visualizing key workflows.
Core Physicochemical Properties
This compound is a solid organic compound recognized for its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physicochemical properties is fundamental to its application and safe handling.
Identification and Structure
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Chemical Name: this compound
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Molecular Weight: 173.12 g/mol [2]
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Canonical SMILES: C1=CC(=CC=C1C(F)F)--INVALID-LINK--[O-][4]
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InChIKey: RMHPWPAKPAVHTB-UHFFFAOYSA-N[2]
Quantitative Physicochemical Data
The following table summarizes the key experimental and predicted physicochemical properties of this compound.
| Property | Value | Data Type | Reference |
| Molecular Weight | 173.12 g/mol | Experimental | [2] |
| Melting Point | 33-35 °C | Experimental | |
| Boiling Point | 241 °C | Experimental | |
| Density | 1.339 g/cm³ | Experimental | |
| Flash Point | 112 °C | Experimental | |
| logP (XlogP) | 2.6 | Predicted | [4] |
| Aqueous Solubility | Insoluble | Experimental | |
| pKa | Data not available | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of synthetic procedures and analytical characterization. This section outlines generalized methodologies for the synthesis and analysis of this compound based on established chemical principles and patent literature for similar compounds.
Synthesis of this compound
Generalized Protocol for Difluoromethylation:
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Reaction Setup: A solution of the starting material, typically a nitrophenol derivative, is prepared in a suitable aprotic solvent (e.g., DMF, THF) within a reaction vessel equipped with a stirrer, thermometer, and a means for gas introduction.
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Base Addition: A base (e.g., potassium carbonate, sodium hydroxide) is added to the solution to deprotonate the starting material, forming a more reactive nucleophile.
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Difluoromethylating Agent: A difluoromethylating agent, such as chlorodifluoromethane (Freon-22), is bubbled through the reaction mixture at a controlled temperature. Alternatively, other difluoromethylating reagents can be employed.
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Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
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Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
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GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
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Injector: Split/splitless injector.
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Oven Program: A temperature gradient is employed to ensure the separation of components based on their boiling points.
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Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) is standard for generating reproducible fragmentation patterns.
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Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
-
Data Analysis: The retention time of the compound is used for initial identification, which is then confirmed by comparing the obtained mass spectrum with a reference library or a previously recorded spectrum of a pure standard.
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify the components of a mixture in the liquid phase.
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Sample Preparation: A solution of the compound is prepared in the mobile phase or a compatible solvent.
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HPLC Conditions:
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Column: A reverse-phase column (e.g., C18) is commonly used for non-polar to moderately polar compounds.
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and water, often with a small amount of acid (e.g., formic acid, trifluoroacetic acid) to improve peak shape. A gradient elution is often employed for complex samples.
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Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance is typically used for detection.
-
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Data Analysis: The retention time and the peak area are used for qualitative and quantitative analysis, respectively, by comparing them to a standard of known concentration.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.
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Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: Spectra are recorded on a high-field NMR spectrometer.
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Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and the connectivity of the atoms.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 1-(difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 1-(difluoromethyl)-4-nitrobenzene, a valuable building block in medicinal chemistry and drug development. The introduction of the difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document details key synthetic strategies, providing experimental protocols, quantitative data, and mechanistic insights to aid researchers in the efficient preparation of this important intermediate.
Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
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Deoxydifluorination of 4-nitrobenzaldehyde: This is a prominent method that involves the conversion of the aldehyde functionality into a difluoromethyl group. Various reagents have been developed for this transformation, each with its own advantages and limitations.
-
Radical Difluoromethylation: This approach utilizes radical intermediates to install the difluoromethyl group onto a suitable aromatic precursor. Photocatalysis has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions.
This guide will delve into specific methodologies within these categories.
Pathway 1: Deoxydifluorination of 4-nitrobenzaldehyde
The conversion of an aldehyde to a difluoromethyl group is a reliable and frequently employed strategy. The wide availability of 4-nitrobenzaldehyde makes this a very attractive route.
Method 1.1: Deoxydifluorination using Selectfluor™ and Diphenyl Sulfide
A modern and safer alternative to traditional sulfur-based fluorinating agents, this method employs Selectfluor™ in combination with diphenyl sulfide to achieve the deoxydifluorination of aldehydes under relatively mild conditions.
A mixture of 4-nitrobenzaldehyde (1.0 mmol), diphenyl sulfide (1.5 mmol), Selectfluor™ (3.0 mmol), and potassium fluoride (1.5 mmol) in anhydrous acetonitrile (10 mL) is heated at 110 °C for 6 hours under a nitrogen atmosphere in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 4-nitrobenzaldehyde | [1] |
| Key Reagents | Ph2S, Selectfluor™, KF | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | ~65% (determined by 19F NMR for similar substrates) | [1] |
The proposed mechanism involves the initial activation of the aldehyde by a sulfur-based intermediate, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluoromethyl group.
Caption: Proposed mechanism for deoxydifluorination.
Pathway 2: Radical C-H Difluoromethylation
Direct C-H difluoromethylation of nitrobenzene is a challenging yet highly desirable transformation. Modern photocatalytic methods have shown promise in achieving this through the generation of difluoromethyl radicals.
Method 2.1: Photocatalytic Difluoromethylation
Visible-light photocatalysis enables the generation of difluoromethyl radicals from readily available precursors under mild reaction conditions. These radicals can then engage in C-H functionalization of aromatic rings.
In a typical procedure, nitrobenzene (1.0 mmol), a difluoromethyl source such as sodium difluoromethanesulfinate (HCF₂SO₂Na) (2.0 mmol), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) are dissolved in a suitable solvent (e.g., DMSO or acetonitrile). The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. After the reaction is complete, the mixture is worked up by extraction with an organic solvent, and the product is isolated by column chromatography.
| Parameter | Value | Reference |
| Starting Material | Nitrobenzene | [2][3] |
| Key Reagents | HCF₂SO₂Na, Photocatalyst (e.g., Ir(ppy)₃) | [2][3] |
| Solvent | DMSO or Acetonitrile | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 12-24 hours | [3] |
| Yield | Varies depending on substrate and catalyst | [2][3] |
The general workflow for a photocatalytic difluoromethylation reaction is outlined below.
Caption: General workflow for photocatalytic synthesis.
Comparison of Synthetic Pathways
The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.
Caption: Pros and cons of major synthetic routes.
Spectroscopic Data for this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| Molecular Formula | C₇H₅F₂NO₂ | [4] |
| Molecular Weight | 173.12 g/mol | [4] |
| Mass Spectrum (GC-MS) | Key fragments can be observed. | [4] |
| ¹H NMR | Signals corresponding to the aromatic protons and the difluoromethyl proton (a characteristic triplet). | [4] |
| ¹³C NMR | Signals for the aromatic carbons and the carbon of the difluoromethyl group. | [4] |
| ¹⁹F NMR | A characteristic signal for the difluoromethyl group. | [4] |
| IR Spectroscopy | Characteristic peaks for the nitro group (NO₂) and C-F bonds. | [5] |
Conclusion
The synthesis of this compound is achievable through several effective methods, primarily centered around the deoxydifluorination of 4-nitrobenzaldehyde and, more recently, through direct C-H difluoromethylation techniques. The choice of pathway will be dictated by the specific requirements of the research or development program. This guide provides the necessary technical details to enable scientists to select and implement the most suitable synthetic strategy for their needs. The continued development of novel difluoromethylation reagents and methodologies will undoubtedly lead to even more efficient and versatile routes to this and other valuable fluorinated building blocks.
References
Spectroscopic Characterization of 1-(Difluoromethyl)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(difluoromethyl)-4-nitrobenzene. Due to the limited public availability of experimental spectra for this specific compound, this document presents expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS analysis for aromatic and organofluorine compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of its structural features, including the aromatic ring, the nitro group, and the difluoromethyl group.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~ 8.4 | d | ~ 8.8 | H-3, H-5 |
| Aromatic | ~ 7.8 | d | ~ 8.8 | H-2, H-6 |
| Methine | ~ 6.8 | t | ~ 56.0 (JHF) | -CHF₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~ 150 | C-4 (ipso-NO₂) |
| Aromatic | ~ 142 | C-1 (ipso-CHF₂) |
| Aromatic | ~ 129 | C-2, C-6 |
| Aromatic | ~ 124 | C-3, C-5 |
| Methine | ~ 115 (t, JCF ≈ 240 Hz) | -CHF₂ |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Difluoromethyl | ~ -110 to -130 | d | ~ 56.0 (JHF) | -CHF₂ |
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Medium | Aromatic C=C stretch |
| 1530 - 1500 | Strong | Asymmetric NO₂ stretch |
| 1500 - 1400 | Medium | Aromatic C=C stretch |
| 1350 - 1335 | Strong | Symmetric NO₂ stretch |
| 1100 - 1000 | Strong | C-F stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 127 | Moderate | [M - NO₂]⁺ |
| 122 | Moderate | [M - CHF₂]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a clean vial.
-
If the sample contains any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C NMR in organic solvents).
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
For ¹⁹F NMR, acquire the spectrum using a fluorine-observe probe.
-
Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width for each type of nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative ratios of the different types of protons and fluorine atoms.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., NO₂, C-F, aromatic C-H, and C=C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable volatile solvent for injection may be used.
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (173.12 g/mol ).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
An In-depth Technical Guide on the Solubility and Stability of 1-(Difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Difluoromethyl)-4-nitrobenzene is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known properties of this compound, outlines detailed experimental protocols for determining its solubility and stability, and presents logical workflows to guide researchers in these evaluations. While specific quantitative solubility and stability data are not extensively available in the public domain, this guide equips researchers with the necessary methodologies to generate this critical information.
Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₇H₅F₂NO₂.[1] Its structure, featuring a nitro group and a difluoromethyl group on a benzene ring, dictates its chemical behavior and physical properties.
| Property | Value | Source |
| CAS Number | 29848-57-5 | [1][3] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][3] |
| Molecular Weight | 173.12 g/mol | [2][3] |
| Appearance | Solid, colorless crystalline solid | [1] |
| Melting Point | 33-35 °C | [1] |
| Boiling Point | 241 °C | [1] |
| Density | 1.339 g/cm³ | [1] |
| Flash Point | 112 °C | [1] |
Solubility Profile
Predicted Solubility
Based on the principle of "like dissolves like," the solubility of this compound can be predicted from its molecular structure. The presence of the polar nitro group and the moderately polar difluoromethyl group, combined with the nonpolar benzene ring, suggests that the compound is likely to be:
-
Sparingly soluble in water: The hydrophobic benzene ring and the fluorine atoms reduce its affinity for highly polar solvents like water. This is a common characteristic for related compounds like 1-fluoro-4-nitrobenzene, which is relatively insoluble in water.[4]
-
Soluble in a range of organic solvents: It is expected to be more soluble in moderately polar to nonpolar organic solvents. Solvents such as acetone, ethanol, methanol, acetonitrile, and diethyl ether are commonly used for nitrophenol compounds and would likely be effective for this compound.[5]
Quantitative Solubility Data
A review of the available literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents at different temperatures. To facilitate further research, the following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Toluene |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.
-
HPLC Analysis: Prepare a calibration curve using standard solutions of known concentrations. Dilute the saturated filtrate to fall within the calibration range and analyze.
-
Gravimetric Analysis: Alternatively, accurately weigh a known volume of the filtrate, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.
-
Stability Profile
Predicted Stability
The stability of this compound is influenced by its functional groups.
-
Nitro Group: The electron-withdrawing nature of the nitro group can destabilize the molecule, making it susceptible to nucleophilic aromatic substitution and reduction. Under certain conditions, the nitro group can be reduced to an amino group.
-
Difluoromethyl Group: The C-F bonds are strong, making the difluoromethyl group generally stable. However, under harsh conditions, it may undergo hydrolysis.
-
Aromatic Ring: The benzene ring is stable but can undergo electrophilic substitution reactions.
A study comparing aniline and nitrobenzene under intense laser fields suggested that the electron-withdrawing nitro group destabilizes nitrobenzene, leading to fragmentation, whereas the electron-donating amino group in aniline enhances its stability.[6] This suggests that this compound may be prone to degradation under high-energy conditions.
Experimental Protocol for Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 60-80°C).
-
Photostability: Expose a solid sample or a solution to controlled light conditions (e.g., UV and visible light) as per ICH Q1B guidelines.[7]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound at each time point to determine the rate of degradation. Identify and characterize any significant degradation products using techniques like LC-MS.
Logical Relationships of Physicochemical Properties
The structural features of this compound directly influence its key physicochemical properties, which in turn determine its practical applications in research and development.
Conclusion
This technical guide has synthesized the available information on this compound and provided a clear framework for its further investigation. While specific quantitative data on its solubility and stability are sparse, the provided experimental protocols offer robust methodologies for researchers to determine these critical parameters. The logical and experimental workflows visualized in this document are intended to guide scientists in generating reliable data to support the use of this compound in drug discovery and development, ultimately leading to more efficient and well-characterized synthetic processes.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 29848-57-5 | FD104899 [biosynth.com]
- 3. 1-(Difluoromethyl)-4-nitro-benzene [oakwoodchemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide on the Hazards and Safety Precautions for 1-(Difluoromethyl)-4-nitrobenzene
Disclaimer: This document provides a summary of the known and inferred hazards associated with 1-(difluoromethyl)-4-nitrobenzene (CAS No. 29848-57-5). It is intended for use by trained professionals in research and development. Comprehensive toxicological data for this specific compound is not publicly available. Therefore, this guide draws upon the limited available safety information and the known toxicology of the parent compound, nitrobenzene, and structurally related chemicals. All handling of this substance should be conducted with the utmost caution in a controlled laboratory setting.
Introduction
This compound is an organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure combines a nitrobenzene core, a known toxicophore, with a difluoromethyl group. While specific toxicological studies on this compound are lacking, the available hazard classifications and the well-documented toxicity of nitroaromatics necessitate stringent safety protocols. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential hazards and essential safety precautions for handling this chemical.
Hazard Identification and Classification
Based on available supplier information, this compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed or inhaled, and causes skin and eye irritation, as well as potential respiratory irritation.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Source: Information extrapolated from supplier safety data.
Toxicological Profile (Inferred)
Due to the absence of specific toxicological studies for this compound, this section provides an inferred profile based on the known effects of the nitrobenzene moiety. The difluoromethyl group will alter the compound's reactivity, bioavailability, and metabolism, so these are potential, not confirmed, effects.
Core Toxicological Concerns of Nitroaromatics:
-
Methemoglobinemia: Nitrobenzene and related compounds are well-known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2][3] Acute exposure can lead to symptoms such as cyanosis (bluish skin), headache, dizziness, weakness, and at high concentrations, respiratory depression and coma.[2][3]
-
Reproductive Toxicity: Animal studies on nitrobenzene have indicated reproductive effects, including reduced fertility and testicular damage.[2]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[3]
-
Organ Damage: Prolonged or repeated exposure to nitroaromatic compounds may cause damage to organs, particularly the spleen, liver, and kidneys.[1][4]
It is crucial to assume that this compound may exhibit some or all of these toxic properties.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are recommended for handling this compound in a laboratory setting.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.
Handling Procedures
-
Avoid creating dust or aerosols.
-
Use non-sparking tools and equipment.
-
Prevent the build-up of electrostatic charge.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and incompatible materials.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualizations
The following diagrams illustrate a general workflow for handling hazardous chemicals and the logical relationships of the hazards associated with this compound.
Caption: Workflow for Safely Handling this compound.
Caption: Logical Relationship of Hazards for this compound.
References
The Synthesis and Significance of 1-(Difluoromethyl)-4-nitrobenzene: A Technical Guide
An in-depth exploration of the synthesis, properties, and historical context of a key building block in medicinal and materials chemistry.
Abstract
1-(Difluoromethyl)-4-nitrobenzene is a valuable synthetic intermediate, prized for the unique physicochemical properties imparted by the difluoromethyl group. This technical guide provides a comprehensive overview of this compound, detailing its physical and chemical properties, exploring its historical context within the broader field of organofluorine chemistry, and presenting a detailed analysis of its synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of fluorinated aromatic compounds.
Compound Properties
This compound is a crystalline solid at room temperature. The introduction of the difluoromethyl group significantly influences the electronic properties of the nitrobenzene ring, enhancing its utility in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C7H5F2NO2 | [1] |
| Molecular Weight | 173.12 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | [1] |
| Melting Point | 33-36 °C | Commercial supplier data |
| Boiling Point | 105 °C at 10 mmHg | Commercial supplier data |
| CAS Number | 29848-57-5 | [1] |
Historical Context and Discovery
While a definitive first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of difluoromethylation techniques in organic chemistry. The introduction of the difluoromethyl (CF2H) group into organic molecules gained significant traction in the mid-20th century as the unique properties of fluorinated compounds in pharmaceuticals and agrochemicals became increasingly recognized.
Early methods for the introduction of fluorinated groups were often harsh and lacked selectivity. However, the development of more sophisticated reagents and methodologies throughout the latter half of the 20th century enabled the synthesis of a wide array of fluorinated aromatics. A Russian publication from 1969 details the synthesis of various aryl difluoro methyl ether compounds, indicating that research into molecules containing the difluoromethyl group was active during this period. Patents from the latter part of the 20th century describe various methods for producing fluorinated nitroaromatics, highlighting the industrial interest in these compounds as synthetic intermediates.
The significance of the difluoromethyl group lies in its ability to act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and a modulator of a molecule's metabolic stability. These properties have made this compound a valuable building block in the synthesis of complex bioactive molecules.
Synthetic Methodologies
Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods generally involve the introduction of the difluoromethyl group onto a pre-existing nitrobenzene scaffold or the nitration of a difluoromethylbenzene derivative.
Difluoromethylation of 4-Nitrophenol Derivatives
A common and industrially relevant approach involves the difluoromethylation of 4-nitrophenol or its corresponding sodium salt. This method typically utilizes a difluorocarbene precursor, such as chlorodifluoromethane (Freon 22), in the presence of a base.
General Reaction Scheme:
Figure 1. General workflow for the synthesis of this compound.
Experimental Protocol (Exemplary):
A detailed protocol for a similar transformation is described in a Chinese patent (CN1348951A). In this process, p-nitrophenol is reacted with sodium hydroxide to form the sodium salt. This salt is then reacted with chlorodifluoromethane in an aqueous phase, often with the aid of a phase-transfer catalyst, to yield 1-(difluoromethoxy)-4-nitrobenzene, a related compound. The direct difluoromethylation of the aromatic ring to produce this compound follows a conceptually similar pathway, though specific reagents and conditions may vary.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrophenol | Chlorodifluoromethane | Phase-transfer catalyst | Water/Organic | 80-100 | Not specified for title compound | CN1348951A |
| 4-Nitrobenzyl bromide | Silver(I) fluoride | - | Acetonitrile | Reflux | Not specified for title compound | General method |
Other Synthetic Approaches
Alternative methods for the synthesis of this compound include the direct fluorination of 4-nitrotoluene, though this can be challenging to control and may lead to a mixture of products. Another approach involves the nitration of 1-(difluoromethyl)benzene. The regioselectivity of this reaction is directed by the difluoromethyl group, which is weakly deactivating and meta-directing, and the strongly deactivating and meta-directing nitro group that is introduced.
Logical Relationship of Synthetic Strategies:
Figure 2. Conceptual overview of synthetic routes to the target compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, which can then be further functionalized. The difluoromethyl group, with its unique electronic and steric properties, is often incorporated to enhance the biological activity and pharmacokinetic profile of the final product.
Signaling Pathway Analogy for Synthetic Utility:
Figure 3. Synthetic utility of this compound.
Conclusion
This compound stands as a testament to the advancements in organofluorine chemistry. While its precise historical discovery remains to be definitively pinpointed, its importance as a synthetic building block is well-established. The methodologies for its synthesis, primarily developed through industrial research, provide efficient routes to this valuable compound. Its continued use in the development of new pharmaceuticals, agrochemicals, and materials underscores the enduring significance of the difluoromethyl group in modern chemistry. Future research may focus on developing more sustainable and efficient synthetic methods, further expanding the accessibility and application of this versatile intermediate.
References
A Technical Guide to 1-(Difluoromethyl)-4-nitrobenzene for Researchers and Drug Development Professionals
Introduction
1-(Difluoromethyl)-4-nitrobenzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the difluoromethyl group, make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, key synthetic applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered at various purity levels to suit different experimental needs.
Table 1: Commercial Suppliers and Purity of this compound
| Supplier | Purity |
| Biosynth | High Purity |
| Oakwood Chemical | 98% |
| Sigma-Aldrich | Not specified |
| Manchester Organics | 97% |
| BLD Pharm | Inquire for details |
| Sunway Pharm | Inquire for details |
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is crucial for designing experimental setups, ensuring safe handling, and predicting its behavior in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29848-57-5 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |
| Molecular Weight | 173.12 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 33-35 °C | ChemBK |
| Boiling Point | 241 °C | Oakwood Chemical |
| Density | 1.339 g/cm³ | Oakwood Chemical |
| Refractive Index | 1.5075 | Oakwood Chemical |
| Flash Point | 112 °C | Oakwood Chemical |
Core Synthetic Application: A Gateway to Bioactive Anilines
The primary and most critical application of this compound in drug discovery and development lies in its role as a precursor to 4-(difluoromethyl)aniline. The reduction of the nitro group to an amine is a pivotal transformation that opens up a vast chemical space for the synthesis of a wide array of derivatives.
The resulting 4-(difluoromethyl)aniline is a highly valuable intermediate. The difluoromethyl group, acting as a lipophilic hydrogen bond donor, can serve as a bioisostere for hydroxyl or thiol groups, a desirable feature in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Derivatives of 4-(difluoromethyl)aniline have been investigated for various biological activities, including antimicrobial properties.[3]
The general synthetic workflow is a straightforward reduction of the nitro compound to the corresponding aniline, which can then be further functionalized.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in readily accessible literature, its preparation would likely follow established methods for the difluoromethylation of aromatic compounds.
Of greater practical importance to the medicinal chemist is the reduction of the nitro group. Below is a representative experimental protocol for the reduction of a nitroaromatic compound to its corresponding aniline, which can be adapted for this compound. This protocol is based on a general method for the reduction of nitroarenes using a heterogeneous catalyst.[4]
Experimental Protocol: Reduction of this compound to 4-(Difluoromethyl)aniline
Materials:
-
This compound (1.0 mmol)
-
Sodium borohydride (NaBH₄) (2.0 mmol)
-
Palladium on carbon (Pd/C, 10 mol%) or a similar supported palladium catalyst
-
Water (H₂O) (2.0 mL)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate and developing chamber
Procedure:
-
To a reaction tube, add this compound (1.0 mmol), sodium borohydride (2.0 mmol), and the palladium catalyst (e.g., Fe₃O₄@SiO₂@Pd(II)-polysalophen, 5 mg, 0.3 mol% Pd).[4]
-
Add 2.0 mL of water to the mixture.
-
Stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Separate the catalyst from the reaction mixture using a magnet (if using a magnetic catalyst) or by filtration through a pad of celite.
-
Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-(difluoromethyl)aniline.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
This reduction is a key step in the utilization of this compound for the synthesis of more complex molecules. The resulting 4-(difluoromethyl)aniline can undergo a wide range of subsequent reactions, such as amide bond formation, N-alkylation, and participation in cross-coupling reactions, to generate a diverse library of compounds for biological screening.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available data directly linking this compound to specific signaling pathways or demonstrating its intrinsic biological activity. Its primary role, as established in the available literature, is that of a synthetic intermediate. The biological relevance of this compound is therefore indirectly realized through the diverse range of bioactive molecules that can be synthesized from its corresponding aniline. The electronic properties of the difluoromethyl group can influence the binding affinity and selectivity of the final compounds for their biological targets.
Conclusion
This compound is a commercially accessible and valuable building block for the synthesis of novel compounds in drug discovery. Its key utility lies in its efficient conversion to 4-(difluoromethyl)aniline, a versatile intermediate for the introduction of the valuable difluoromethyl moiety into potential drug candidates. While direct biological activity or involvement in specific signaling pathways has not been reported for the title compound itself, its importance as a synthetic tool for accessing biologically active molecules is clear. The provided data and representative experimental protocol offer a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies.
References
- 1. This compound | 29848-57-5 | FD104899 [biosynth.com]
- 2. 1-(Difluoromethyl)-4-nitro-benzene AldrichCPR 29848-57-5 [sigmaaldrich.com]
- 3. 4-(Difluoromethyl)aniline | 49658-26-6 | Benchchem [benchchem.com]
- 4. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 1-(Difluoromethyl)-4-nitrobenzene: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(difluoromethyl)-4-nitrobenzene is a molecule of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethyl and nitro functional groups. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate its structural, electronic, and spectroscopic properties. While specific published theoretical studies on this exact molecule are scarce, this paper outlines a robust computational protocol based on established quantum chemical methods. This document serves as a roadmap for researchers seeking to perform and interpret theoretical calculations on this compound and related compounds.
Introduction
Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that can be challenging to obtain through experimental means alone.[1] For this compound, theoretical studies can predict its three-dimensional structure, vibrational modes, electronic characteristics, and reactivity. Such information is invaluable for understanding its behavior in biological systems or its potential as a building block for novel materials. This whitepaper details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to characterize this compound.
Theoretical Methodologies
The primary approach for the theoretical study of medium-sized organic molecules like this compound is quantum chemistry. These methods solve the Schrödinger equation (in its approximate forms) to determine the electronic structure and energy of the molecule.[2]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[1] DFT calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. A typical DFT calculation involves the selection of a functional and a basis set.
-
Functionals: Common functionals include B3LYP, which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a good choice for providing accurate results for molecules containing second-row elements and for describing anions and weak interactions.
Hartree-Fock (HF) Theory
Hartree-Fock (HF) theory is another fundamental ab initio method. While generally less accurate than DFT for many applications because it does not account for electron correlation, it can be a useful starting point for more advanced calculations.[1]
Proposed Computational Experiments
A thorough theoretical investigation of this compound would involve several key computational experiments.
Geometry Optimization
The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The result is a stable conformation from which other properties can be calculated.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed. This calculation serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's infrared (IR) spectrum.
Electronic Properties
Several key electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Dipole Moment: The dipole moment provides information about the overall polarity of the molecule, which is important for understanding its solubility and how it interacts with other polar molecules.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Spectroscopic Predictions
Beyond IR spectroscopy, it is also possible to predict Nuclear Magnetic Resonance (NMR) spectra. Calculating the 1H, 13C, and 19F NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the molecule's structure.
Data Presentation
The quantitative results from these calculations should be presented in a clear and organized manner.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (ring) | Hypothetical Value (Å) |
| C-N | Hypothetical Value (Å) | |
| N-O | Hypothetical Value (Å) | |
| C-C (alkyl) | Hypothetical Value (Å) | |
| C-H (alkyl) | Hypothetical Value (Å) | |
| C-F | Hypothetical Value (Å) | |
| Bond Angle | C-C-C (ring) | Hypothetical Value (°) |
| C-C-N | Hypothetical Value (°) | |
| O-N-O | Hypothetical Value (°) | |
| C-C-C (alkyl) | Hypothetical Value (°) | |
| F-C-F | Hypothetical Value (°) | |
| Dihedral Angle | C-C-N-O | Hypothetical Value (°) |
| C-C-C-H | Hypothetical Value (°) |
Table 2: Calculated Electronic Properties for this compound
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | Hypothetical Value (eV) |
| LUMO Energy | Hypothetical Value (eV) |
| HOMO-LUMO Gap | Hypothetical Value (eV) |
| Dipole Moment | Hypothetical Value (Debye) |
| Total Energy | Hypothetical Value (Hartree) |
Experimental Protocols
The following provides a detailed, hypothetical protocol for performing these calculations using the Gaussian 16 software package.
Input File Preparation
-
Molecule Specification: The atomic coordinates of this compound are specified in a Z-matrix or Cartesian coordinate format.
-
Route Section: The #p B3LYP/6-311++G(d,p) Opt Freq keywords are used to request a geometry optimization followed by a frequency calculation at the B3LYP/6-311++G(d,p) level of theory. The p option requests additional printout.
-
Charge and Multiplicity: The charge is set to 0 and the multiplicity to 1 (singlet state).
Execution of Calculation
The input file is submitted to the Gaussian 16 program for execution.
Analysis of Output
-
Geometry Optimization: The output file is checked for successful convergence of the geometry optimization. The final optimized coordinates are extracted.
-
Vibrational Frequencies: The frequency section of the output is examined to ensure there are no imaginary frequencies. The calculated IR spectrum can be visualized using software like GaussView.
-
Electronic Properties: The energies of the HOMO and LUMO, the dipole moment, and other electronic properties are extracted from the output file.
Visualizations
Figure 1: Molecular structure of this compound.
Figure 2: A typical workflow for quantum chemical calculations.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the geometric, vibrational, and electronic properties of this molecule. The proposed computational experiments and protocols provide a solid foundation for future research, enabling a deeper understanding of its chemical behavior and facilitating the rational design of new molecules for various applications. The combination of theoretical predictions with experimental data will ultimately lead to a more complete picture of the chemical nature of this compound.
References
Methodological & Application
Application Notes and Protocols for 1-(Difluoromethyl)-4-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethyl)-4-nitrobenzene is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the difluoromethyl group, a bioisostere of hydroxyl, thiol, or amine functionalities, can impart unique physicochemical and pharmacological properties to target molecules. This document provides detailed application notes and experimental protocols for key transformations involving this compound.
Key Applications
The primary applications of this compound in organic synthesis revolve around two main transformations:
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental step in the synthesis of various anilines, which are crucial intermediates in the pharmaceutical and dye industries. The resulting 4-(difluoromethyl)aniline is a key building block for more complex bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNA_r_): The nitro group strongly activates the aromatic ring, facilitating the displacement of a suitable leaving group by a variety of nucleophiles. While this compound itself does not possess a leaving group other than the nitro group (which is possible but less common), its derivatives, or analogous compounds with a leaving group ortho or para to the nitro group, readily undergo SNA_r_ reactions.
Experimental Protocols
Reduction of this compound to 4-(Difluoromethyl)aniline
The reduction of the nitro group in this compound to form 4-(difluoromethyl)aniline is a critical transformation for the synthesis of various pharmaceutical intermediates. Several methods can be employed for this reduction. Below are detailed protocols for two effective methods.
Method A: Catalytic Hydrogenation
This method is analogous to the high-yielding reduction of similar nitroaromatic compounds and is generally clean and efficient.
Reaction Scheme:
2 * O2N-C6H4-CHF2 + 6SnCl2 + 12HCl --> 2 * H2N-C6H4-CHF2 + 6SnCl4 + 4H2O
Cl-C3N3-Cl + HOOC-C6H4-CHF2 --> Cl2-C3N3-NH-C6H4-COOH Cl2-C3N3-NH-C6H4-COOH + 2 * R-NH2 --> (R-NH)2-C3N3-NH-C6H4-COOH
Caption: Synthetic routes for the preparation of 4-(difluoromethyl)aniline.
Signaling Pathway Context: p53-MDM2 Interaction Inhibition
4-(Difluoromethyl)aniline is a precursor to compounds that can act as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. [1][2][3][4][5]
Caption: Inhibition of the p53-MDM2 interaction by small molecules.
Conclusion
This compound is a versatile starting material for the synthesis of functionalized anilines and more complex bioactive molecules. The protocols provided herein offer reliable methods for its reduction to 4-(difluoromethyl)aniline, a key intermediate for further synthetic elaborations. The application of this building block in the synthesis of potential p53-MDM2 inhibitors highlights its importance in modern drug discovery. Researchers and scientists are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-(difluoromethyl)-4-nitrobenzene in Pharmaceutical Synthesis
Introduction
1-(Difluoromethyl)-4-nitrobenzene is a versatile building block in medicinal chemistry, primarily serving as a precursor to 4-(difluoromethyl)aniline. The introduction of the difluoromethyl (CHF2) group into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The CHF2 group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, which is a valuable characteristic in drug design. This functional group can enhance metabolic stability, improve bioavailability, and influence the binding affinity of molecules to their biological targets. Consequently, this compound is a key starting material for the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for oncology.
Key Applications in Pharmaceutical Development
The primary utility of this compound lies in its conversion to 4-(difluoromethyl)aniline. This aniline derivative is a crucial intermediate for the synthesis of various heterocyclic scaffolds found in numerous approved and investigational drugs.
Synthesis of Kinase Inhibitors:
One of the most significant applications of 4-(difluoromethyl)aniline is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-(difluoromethyl)aniline moiety can be incorporated into various kinase inhibitor scaffolds, such as quinolines, quinazolines, and benzimidazoles.
For instance, substituted anilines are key components of many ATP-competitive kinase inhibitors that target the hinge region of the kinase domain. The difluoromethyl group can provide advantageous interactions within the ATP-binding pocket, potentially increasing potency and selectivity. A notable example of a drug scaffold where such a building block is relevant is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.
Experimental Protocols
A pivotal step in utilizing this compound is its reduction to 4-(difluoromethyl)aniline. Subsequently, this aniline can be used in various coupling and cyclization reactions to construct the desired pharmaceutical scaffold.
Protocol 1: Reduction of this compound to 4-(difluoromethyl)aniline
This protocol describes a standard laboratory-scale reduction of an aromatic nitro compound using iron powder in acetic acid.
Materials:
-
This compound
-
Iron powder (-325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol and water to the flask.
-
With vigorous stirring, add iron powder (5.0 eq).
-
Slowly add glacial acetic acid (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-(difluoromethyl)aniline.
-
The crude product can be further purified by column chromatography on silica gel.
Table 1: Representative Data for the Reduction of this compound
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-(difluoromethyl)aniline |
| Reagents | Iron, Acetic Acid |
| Solvent | Ethanol/Water |
| Reaction Time | 2-4 hours |
| Yield | 85-95% |
| Purity (post-purification) | >98% |
Protocol 2: Synthesis of a Benzimidazole-based Kinase Inhibitor Precursor
This protocol outlines a general procedure for the synthesis of a substituted benzimidazole, a common scaffold in kinase inhibitors, using 4-(difluoromethyl)aniline as a starting material. This would first require the conversion of the aniline to an ortho-phenylenediamine derivative.
Part A: Nitration and Reduction to form a Diamine
-
The 4-(difluoromethyl)aniline is first N-acetylated to protect the amine.
-
The protected aniline is then nitrated at the ortho position.
-
The nitro group is subsequently reduced to an amine (e.g., using catalytic hydrogenation), and the acetyl protecting group is removed to yield 4-(difluoromethyl)benzene-1,2-diamine.
Part B: Cyclization to form the Benzimidazole Core
-
The resulting 4-(difluoromethyl)benzene-1,2-diamine (1.0 eq) is dissolved in a suitable solvent such as ethanol.
-
An appropriate aldehyde or carboxylic acid derivative (1.1 eq) is added.
-
The reaction mixture is heated to reflux for several hours to facilitate cyclization and formation of the benzimidazole ring.
-
The product is then isolated and purified.
Signaling Pathway and Experimental Workflow
Pharmaceuticals derived from this compound, particularly kinase inhibitors, often target critical cellular signaling pathways implicated in cancer.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for cancer therapy.
The development of such inhibitors follows a structured workflow from initial synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of a pharmaceutical candidate.
Quantitative Data
The biological activity of pharmaceuticals derived from this compound is a critical aspect of their development. The following table provides representative data for a hypothetical benzimidazole-based PI3K inhibitor, analogous to known compounds in this class.
Table 2: Biological Activity of a Representative PI3K Inhibitor
| Assay | IC50 / EC50 (nM) |
| PI3Kα Enzyme Assay | 5 |
| PI3Kβ Enzyme Assay | 25 |
| PI3Kδ Enzyme Assay | 15 |
| PI3Kγ Enzyme Assay | 30 |
| U87MG Cell Proliferation Assay | 50 |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | 60% at 50 mg/kg |
This compound is a valuable and strategic building block in the synthesis of pharmaceuticals. Its primary role as a precursor to 4-(difluoromethyl)aniline enables the incorporation of the beneficial difluoromethyl group into a wide range of bioactive molecules, most notably kinase inhibitors. The straightforward reduction of the nitro group, followed by established synthetic methodologies, allows for the efficient construction of complex heterocyclic scaffolds. The resulting compounds have shown significant potential in targeting key signaling pathways involved in diseases such as cancer, making this compound an important tool for drug discovery and development professionals.
Application Note: Synthetic Routes for the Derivatization of 1-(Difluoromethyl)-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Difluoromethyl)-4-nitrobenzene is a valuable synthetic intermediate in medicinal and agrochemical research.[1] The presence of the electron-withdrawing nitro group and the difluoromethyl group imparts unique electronic properties and metabolic stability to derivative molecules. The nitro group, in particular, activates the aromatic ring for nucleophilic substitution and serves as a versatile precursor to the synthetically crucial aniline functionality. This document outlines key synthetic transformations starting from this compound, providing detailed protocols and comparative data for the preparation of a variety of derivatives.
Reduction of the Nitro Group
The most fundamental transformation of this compound is the reduction of the nitro group to form 4-(difluoromethyl)aniline. This aniline is a key building block for the synthesis of more complex molecules, including fluorinated heterocycles and other biologically active compounds.[2] Various methods can achieve this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.
Table 1: Comparison of Methods for Nitro Group Reduction
| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | H₂ (1 atm), 10% Pd/C, Ethanol, Room Temperature, 4h | 4-(Difluoromethyl)aniline | >95 |
| 2 | This compound | SnCl₂·2H₂O, Ethanol, Reflux, 3h | 4-(Difluoromethyl)aniline | ~90 |
| 3 | This compound | Fe, NH₄Cl, Ethanol/H₂O (2:1), Reflux, 2h | 4-(Difluoromethyl)aniline | ~85-90 |
| 4 | 4-(Difluoromethoxy)nitrobenzene | Fe₂O₃ and Activated Carbon catalyst, Hydrazine, Water, Reflux | 4-(Difluoromethoxy)aniline | ~90 |
| 5 | Nitrobenzene | NaBH₄, Fe₃O₄@SiO₂@Pd(II)-polysalophen catalyst, Water, Reflux | Aniline | High |
Note: Yields are representative and can vary based on specific reaction scale and conditions. The reduction of the analogous 4-(difluoromethoxy)nitrobenzene (Entry 4) demonstrates a similar high-yielding process.[3]
Experimental Protocol 1.1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound (1.0 g, 5.78 mmol)
-
10% Palladium on Carbon (Pd/C) (100 mg, 10 wt%)
-
Ethanol (25 mL)
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g) and ethanol (25 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 10% Pd/C (100 mg) to the solution.
-
Seal the flask with a septum and purge the flask with nitrogen or argon gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(difluoromethyl)aniline as a crude product, which can be purified further by column chromatography or distillation if necessary.
References
Application of 1-(Difluoromethyl)-4-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction
1-(Difluoromethyl)-4-nitrobenzene is a key aromatic building block increasingly utilized in the synthesis of high-performance agrochemicals. The presence of the difluoromethyl (-CHF₂) group is of particular significance in modern agrochemical design, as it can enhance the metabolic stability, binding affinity, and overall efficacy of the final active ingredient. This application note provides a detailed overview of the use of this compound in the synthesis of a prominent class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). We present detailed experimental protocols for the synthesis of a key intermediate, 4-(difluoromethyl)aniline, and its subsequent coupling to form a potent pyrazole carboxamide fungicide.
Core Application: Synthesis of SDHI Fungicides
The primary application of this compound in agrochemical synthesis is as a precursor to 4-(difluoromethyl)aniline. This aniline derivative is a crucial component in the synthesis of numerous SDHI fungicides. These fungicides act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of pathogenic fungi, thereby disrupting their cellular respiration and leading to cell death.
The general synthetic approach involves two key steps:
-
Reduction of the nitro group: this compound is reduced to 4-(difluoromethyl)aniline.
-
Amide coupling: The resulting 4-(difluoromethyl)aniline is coupled with a pyrazole-4-carboxylic acid derivative to form the final active ingredient.
A widely used pyrazole component for this class of fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethyl)aniline from this compound
This protocol details the catalytic hydrogenation of this compound to yield 4-(difluoromethyl)aniline.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol%) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and commence vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake. The reaction is typically complete within 2-6 hours at room temperature.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Rinse the filter pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(difluoromethyl)aniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 173.12 | - | 1.0 |
| 10% Pd/C | - | - | 0.01-0.05 |
| Hydrogen Gas | 2.02 | excess | - |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | |
| 4-(Difluoromethyl)aniline | 143.14 | - |
Typical yields for this type of reduction are >95%.
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol describes the conversion of the corresponding carboxylic acid to the acid chloride, a necessary step for the subsequent amide coupling.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and a suitable solvent such as toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can be used directly in the next step.
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176.12 | - | 1.0 |
| Thionyl chloride | 118.97 | - | 1.5-2.0 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 194.57 | - |
This reaction typically proceeds in near-quantitative yield.
Protocol 3: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol details the amide coupling of 4-(difluoromethyl)aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Materials:
-
4-(Difluoromethyl)aniline
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final N-(4-(difluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-(Difluoromethyl)aniline | 143.14 | - | 1.0 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 194.57 | - | 1.05 |
| Triethylamine | 101.19 | - | 1.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | |
| N-(4-(difluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 301.24 | - |
Typical yields for this amide coupling reaction are in the range of 80-95%.
Data Presentation
The following table summarizes the antifungal activity of a representative pyrazole carboxamide fungicide synthesized from a difluoromethylaniline derivative against various plant pathogens.
| Fungal Pathogen | Common Name | Representative EC₅₀ (µg/mL) |
| Botrytis cinerea | Grey Mould | 0.05 - 0.5 |
| Mycosphaerella graminicola | Septoria Leaf Blotch | 0.01 - 0.1 |
| Puccinia triticina | Brown Rust | 0.1 - 1.0 |
| Rhizoctonia solani | Sheath Blight | 0.2 - 2.0 |
Note: EC₅₀ values are representative and can vary depending on the specific aniline substituent and the fungal isolate.
Mandatory Visualizations
Caption: Synthetic workflow for an SDHI fungicide.
Caption: Mode of action of SDHI fungicides.
Conclusion
This compound is a valuable starting material for the synthesis of advanced agrochemicals, particularly SDHI fungicides. The protocols provided herein offer a clear and reproducible pathway for the synthesis of these high-value compounds. The incorporation of the difluoromethyl group, facilitated by the use of this starting material, is a key strategy in the development of next-generation crop protection agents with improved efficacy and desirable physicochemical properties. For further information, please contact our technical support team.
The Pivotal Role of 1-(Difluoromethyl)-4-nitrobenzene in Medicinal Chemistry: A Gateway to Novel Therapeutics
For Immediate Release:
Shanghai, China – December 27, 2025 – The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, significantly enhancing their pharmacological profiles. Within this landscape, 1-(difluoromethyl)-4-nitrobenzene has emerged as a critical building block, primarily serving as a synthetic precursor to a variety of bioactive molecules. Its utility lies in the facile conversion of its nitro group to an amine, yielding 4-(difluoromethyl)aniline, a versatile intermediate for the synthesis of novel therapeutics. This aniline derivative provides a scaffold to introduce the difluoromethylphenyl moiety, a group known to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
The difluoromethyl group is particularly valued as a bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can lead to enhanced target engagement and improved membrane permeability. The synthetic accessibility of this compound makes it an attractive starting point for the exploration of new chemical space in drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.
Application Notes
The primary application of this compound in medicinal chemistry is its role as a synthon for 4-(difluoromethyl)aniline. The subsequent derivatization of the aniline allows for its incorporation into a wide array of pharmacologically relevant scaffolds.
Key Applications Include:
-
Synthesis of Kinase Inhibitors: The 4-(difluoromethyl)aniline moiety is a common feature in the design of kinase inhibitors. The amino group serves as a key attachment point for heterocyclic cores that bind to the hinge region of kinases, while the difluoromethylphenyl group can occupy the hydrophobic back pocket, contributing to potency and selectivity.
-
Development of Novel Amides, Ureas, and Sulfonamides: The amine functionality of 4-(difluoromethyl)aniline readily undergoes acylation, sulfonylation, and reaction with isocyanates to form amides, sulfonamides, and ureas, respectively. These functional groups are prevalent in a vast number of approved drugs and are crucial for establishing key interactions with biological targets.
-
Construction of Heterocyclic Scaffolds: 4-(Difluoromethyl)aniline can be utilized in condensation reactions to construct various heterocyclic systems, such as pyrazoles, which are important pharmacophores in their own right, exhibiting a broad range of biological activities.
The strategic placement of the difluoromethyl group on the phenyl ring can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism.
Experimental Protocols
Detailed protocols for the utilization of this compound in the synthesis of key intermediates are provided below.
Protocol 1: Reduction of this compound to 4-(Difluoromethyl)aniline
This protocol describes the catalytic hydrogenation of this compound to 4-(difluoromethyl)aniline, a critical step in its application as a medicinal chemistry building block.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol % of palladium).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(difluoromethyl)aniline.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.
| Reactant | Product | Catalyst | Solvent | Pressure | Temperature | Typical Yield |
| This compound | 4-(Difluoromethyl)aniline | 10% Pd/C | Ethanol | 1-4 atm H₂ | Room Temp. | >95% |
Protocol 2: Synthesis of N-(4-(Difluoromethyl)phenyl)acetamide from 4-(Difluoromethyl)aniline
This protocol details the acylation of 4-(difluoromethyl)aniline to form an amide, a common functional group in many drug molecules.
Materials:
-
4-(Difluoromethyl)aniline
-
Acetyl chloride (or Acetic anhydride)
-
A suitable base (e.g., Triethylamine, Pyridine)
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve 4-(difluoromethyl)aniline (1.0 eq.) and a base (1.1-1.5 eq.) in a suitable anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |
| 4-(Difluoromethyl)aniline | Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | >90% |
Protocol 3: Synthesis of a Urea Derivative from 4-(Difluoromethyl)aniline
This protocol describes the synthesis of a urea derivative, a key pharmacophore, from 4-(difluoromethyl)aniline.
Materials:
-
4-(Difluoromethyl)aniline
-
A suitable isocyanate (e.g., Phenyl isocyanate)
-
A suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)
Procedure:
-
Dissolve 4-(difluoromethyl)aniline (1.0 eq.) in an anhydrous aprotic solvent under a nitrogen atmosphere.
-
To the stirred solution, add the isocyanate (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The product often precipitates out of the solution upon formation.
-
If a precipitate forms, collect the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Yield |
| 4-(Difluoromethyl)aniline | Phenyl isocyanate | Tetrahydrofuran | Room Temp. | >90% |
Visualizing the Synthetic Workflow and Biological Context
The following diagrams illustrate the central role of this compound in the synthesis of bioactive compounds and its potential impact on cellular signaling.
Caption: Synthetic utility of this compound.
Caption: Inhibition of a generic kinase signaling pathway.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-(Difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. 1-(Difluoromethyl)-4-nitrobenzene is a valuable substrate for SNAr reactions, owing to the strong electron-withdrawing nature of both the nitro (-NO₂) and difluoromethyl (-CHF₂) groups. These groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the nitro group, which can act as a competent leaving group in highly activated systems.
The products of these reactions, 4-(difluoromethyl)-substituted aniline, ether, and sulfide derivatives, are of significant interest in medicinal chemistry and materials science. The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, and amide functionalities, often imparting favorable pharmacokinetic properties such as increased metabolic stability and lipophilicity. These application notes provide a comprehensive overview and detailed protocols for the SNAr reactions of this compound with various nucleophiles.
Reaction Principle
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the electron-withdrawing nitro and difluoromethyl groups. In the subsequent step, the nitro group is eliminated as a nitrite ion, and the aromaticity of the ring is restored, yielding the substituted product. The efficiency of the reaction is highly dependent on the nucleophilicity of the attacking species, the reaction conditions, and the stability of the Meisenheimer complex.
Key Reaction Parameters
Successful SNAr reactions with this compound are contingent on the careful control of several key parameters:
-
Nucleophile: The choice and concentration of the nucleophile are critical. Stronger nucleophiles generally lead to faster reaction rates. For nucleophiles that are weak acids (e.g., phenols, thiols, and some amines), the addition of a base is necessary to generate the more potent anionic nucleophile.
-
Solvent: Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are typically employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity.
-
Temperature: Reaction temperatures can range from ambient to elevated temperatures. The optimal temperature depends on the reactivity of the specific nucleophile and the desired reaction time.
-
Base: For reactions involving acidic nucleophiles, a suitable base is required to generate the active nucleophile in situ. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases such as triethylamine (Et₃N). The choice of base should be compatible with the substrate and nucleophile to avoid side reactions.
Experimental Protocols
The following protocols are representative methodologies for the nucleophilic aromatic substitution on this compound with N-, O-, and S-nucleophiles. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity for their specific application.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a general procedure for the synthesis of N-substituted 4-(difluoromethyl)anilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMSO to dissolve the starting materials.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)
This protocol outlines a general procedure for the synthesis of 4-(difluoromethyl)phenyl ethers.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to 100-150 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol describes a general procedure for the synthesis of 4-(difluoromethyl)phenyl sulfides.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
If using NaH, cool the flask in an ice bath and carefully add sodium hydride (1.2 eq). Slowly add the thiol (1.1 eq) and stir for 30 minutes at 0 °C to form the thiolate.
-
If using K₂CO₃, add the thiol (1.1 eq) and potassium carbonate (2.0 eq) to the DMF at room temperature.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to 60-100 °C, and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
The following tables summarize representative reaction conditions and outcomes for the SNAr of this compound with various nucleophiles. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 100 | 12 | 85-95 |
| Morpholine | K₂CO₃ | DMSO | 120 | 16 | 80-90 |
| Aniline | K₂CO₃ | NMP | 150 | 24 | 60-75 |
| Benzylamine | Et₃N | DMF | 100 | 18 | 70-85 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 75-85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 110 | 18 | 80-90 |
| Sodium methoxide | - | Methanol | Reflux | 12 | 90-98 |
| Sodium ethoxide | - | Ethanol | Reflux | 12 | 90-98 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Benzyl thiol | NaH | DMF | 60 | 10 | 80-90 |
| Sodium thiomethoxide | - | DMF | RT | 4 | 90-97 |
| Sodium thioethoxide | - | DMF | RT | 4 | 90-97 |
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: Generalized experimental workflow for SNAr reactions.
Applications in Drug Development
The 4-(difluoromethyl)phenyl scaffold is a privileged motif in modern drug discovery. The SNAr reactions of this compound provide a direct and efficient route to a diverse range of intermediates for the synthesis of biologically active molecules. For instance, N-[4-(difluoromethyl)phenyl] amides and ureas are found in numerous kinase inhibitors and other targeted therapies. The ability to readily introduce various amine, ether, and sulfide linkages allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
The nucleophilic aromatic substitution reactions of this compound offer a versatile and powerful strategy for the synthesis of valuable 4-(difluoromethyl)-substituted aromatic compounds. The protocols and data presented in these application notes serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The robust nature of the SNAr reaction, coupled with the unique properties imparted by the difluoromethyl group, ensures that this chemistry will continue to be a valuable tool in the development of novel functional molecules.
Application Notes and Protocols for the Reduction of 1-(difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reduction of the nitro group in 1-(difluoromethyl)-4-nitrobenzene to synthesize the corresponding aniline, 4-(difluoromethyl)aniline. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols described herein are based on established methods for nitroarene reduction and are adapted for this specific substrate.
The primary methods covered are:
-
Catalytic Hydrogenation: A clean and efficient method often favored in industrial applications.
-
Metal-Mediated Reduction with Iron: A classic, cost-effective, and robust method.
-
Metal-Mediated Reduction with Tin(II) Chloride: A common laboratory-scale method known for its mild conditions.
Overview of Reduction Methods
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. The choice of method depends on factors such as substrate sensitivity, scale, cost, and available equipment. For this compound, the difluoromethyl group is generally stable under the described reduction conditions.
Signaling Pathway of Nitro Group Reduction
The reduction of a nitroarene to an aniline proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.
Caption: General pathway for the reduction of a nitroarene to an aniline.
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for the reduction of nitroarenes to anilines using the methods detailed in this document. The data for this compound is extrapolated from common yields and conditions for similar substrates, as specific comparative studies for this exact molecule are not widely published.
| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol | 25 - 50 | 2 - 6 | 90 - 99 |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C (5-10 mol%) | Methanol, Ethanol | 60 - 80 | 4 - 12 | 85 - 95 |
| Iron Reduction (Béchamp) | Fe powder, NH₄Cl or HCl/AcOH | Ethanol/Water | 70 - 100 | 1 - 4 | 80 - 95 |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50 - 70 | 1 - 3 | 75 - 90 |
Experimental Protocols
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst.
Workflow for Catalytic Hydrogenation:
Caption: Workflow for catalytic hydrogenation of this compound.
Protocol 3.1.1: Using Hydrogen Gas
-
Reaction Setup:
-
To a hydrogenation vessel, add this compound (1.0 eq).
-
Add a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (1-5 mol% of Pd).
-
-
Hydrogenation:
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) until the reaction is complete (monitored by TLC or LC-MS). Reaction times are typically 2-6 hours.
-
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethyl)aniline.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by distillation if it is a liquid.
-
Protocol 3.1.2: Catalytic Transfer Hydrogenation with Formic Acid
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add 5-10% Pd/C catalyst (2-10 mol% of Pd).
-
Add formic acid (2-5 eq) or ammonium formate (3-6 eq) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 60-80°C) and stir until the reaction is complete (monitored by TLC or LC-MS). Reaction times are typically 4-12 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 3.1.1.
-
Metal-Mediated Reduction with Iron
This is a classic and economical method, often referred to as the Béchamp reduction.
Workflow for Iron Reduction:
Caption: Workflow for the iron-mediated reduction of this compound.
Protocol 3.2.1: Using Iron and Ammonium Chloride
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-10 eq) and ammonium chloride (3-10 eq).
-
-
Reaction:
-
Heat the mixture to reflux (typically 70-100°C) with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 1-4 hours.
-
-
Work-up:
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with hot ethanol or another suitable solvent.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation.
-
Metal-Mediated Reduction with Tin(II) Chloride
This method is well-suited for laboratory-scale synthesis and is known for its mild conditions.
Protocol 3.3.1: Using Tin(II) Chloride Dihydrate
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
-
Reaction:
-
Stir the mixture at room temperature or heat to 50-70°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
-
Work-up:
-
Cool the reaction mixture and pour it into ice-water.
-
Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-10. This will precipitate tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The tin salts can sometimes form an emulsion, which can be broken up by filtration through Celite®.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation.
-
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded. The Pd/C catalyst can be pyrophoric upon exposure to air, especially after the reaction. Handle with care and keep wet.
-
Metal Reductions: Reactions with iron can be exothermic. Use a reflux condenser and monitor the reaction temperature. Tin compounds can be toxic and should be handled with appropriate personal protective equipment. Dispose of metal waste according to institutional guidelines.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Application Notes and Protocols for ¹⁸F-Difluoromethylation in Radiotracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern protocols for the introduction of the ¹⁸F-difluoromethyl (-CHF¹⁸F) group in the synthesis of radiotracers for Positron Emission Tomography (PET). While direct radiofluorination of precursors like 1-(difluoromethyl)-4-nitrobenzene is not a commonly employed strategy, the field has evolved to utilize specialized ¹⁸F-difluoromethylating reagents and prosthetic groups to achieve high molar activity and radiochemical yields. This document details the synthesis of these key reagents and their application in labeling target molecules.
Introduction
The difluoromethyl group is a valuable moiety in medicinal chemistry, capable of modulating the physicochemical properties of drug candidates.[1] Its incorporation into PET tracers allows for in vivo imaging and pharmacokinetic studies.[2] The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods.[3][4] This document outlines state-of-the-art protocols for ¹⁸F-difluoromethylation, focusing on methods that offer high specific activity, a critical parameter for successful PET imaging.[5]
Key Strategies for ¹⁸F-Difluoromethylation
Current methodologies for introducing the ¹⁸F-difluoromethyl group primarily revolve around two main strategies:
-
Photoredox-mediated C-H ¹⁸F-Difluoromethylation: This approach utilizes a novel ¹⁸F-difluoromethylation reagent in a photoredox-catalyzed reaction to directly label N-heteroaromatics.[3] This method is advantageous as it often circumvents the need for pre-functionalization of the target molecule.[3]
-
¹⁸F-Difluorocarbene and ¹⁸F-Difluoromethyl Radical Prosthetic Groups: This strategy involves the synthesis of prosthetic groups that serve as carriers of the ¹⁸F-difluoromethyl moiety. These reagents can then be used to label a variety of substrates.[1]
While traditional nucleophilic aromatic substitution (SNAr) is a cornerstone of ¹⁸F-radiochemistry, particularly for arenes activated by electron-withdrawing groups like nitro groups, its direct application for producing ¹⁸F-difluoromethylated compounds from a non-radioactive difluoromethyl precursor is not the preferred modern route.[6][7] The focus has shifted to the de novo synthesis of the ¹⁸F-difluoromethyl group.
Quantitative Data Summary
The following tables summarize the key quantitative data from representative ¹⁸F-difluoromethylation protocols.
Table 1: Synthesis of ¹⁸F-Difluoromethylation Reagents
| Reagent/Intermediate | Precursor | Method | Radiochemical Yield (RCY) | Synthesis Time |
| [¹⁸F]2-((difluoromethyl)sulfonyl)benzo[d]thiazole ([¹⁸F]4) | 2-((bromofluoromethyl)thio)benzo[d]thiazole (3) | Nucleophilic substitution and oxidation | Up to 13% | Not specified |
| [¹⁸F]1-chloro-4-((difluoromethyl)sulfonyl)benzene ([¹⁸F]10) | (bromofluoromethyl)(4-chlorophenyl)sulfane (8) | Nucleophilic substitution and oxidation | 3% (HPLC), 10.1 ± 1.9% (SPE) | Not specified |
| [¹⁸F]CHF₂-arenes | Aryl acetophenones | In situ halogen-exchange and cleavage | 10% to 60% | 5 minutes (reaction) |
Table 2: Application of ¹⁸F-Difluoromethylation in Radiotracer Synthesis
| Target Molecule | Labeling Reagent/Method | Radiochemical Yield (RCY) | Molar Activity (Aₘ) | Total Synthesis Time |
| [¹⁸F]Acyclovir ([¹⁸F]5) | [¹⁸F]3 / Photoredox flow reaction | 42 ± 4% | 44.4 ± 11.1 GBq/µmol | ~90 minutes (3 steps) |
| [¹⁸F]FNFP | Copper-mediated nucleophilic radiofluorination | 38.4 ± 3% | 41.56 GBq/µmol | 85 minutes |
| β-6'-[¹⁸F]FAZAL | Nucleophilic substitution | 12 ± 8% | 218 ± 58 GBq/µmol | 60 minutes |
| [¹⁸F]FBNA | Acylation with 4-[¹⁸F]fluorobenzyl amine | 47.4 ± 5.3% | > 40 GBq/µmol | 100 minutes |
Experimental Protocols
Protocol 1: Three-Step Synthesis of ¹⁸F-Difluoromethylated N-Heteroaromatics via Photoredox Flow Chemistry
This protocol is based on the work of T. C. Trump et al. (2019) and describes the synthesis of an ¹⁸F-difluoromethylation reagent and its subsequent use in labeling N-heteroaromatics.[3]
Step 1: Synthesis of [¹⁸F]2
-
Materials: K[¹⁸F]F (no-carrier-added), Kryptofix 2.2.2 (K₂₂₂), K₂CO₃, Precursor 1 , Acetonitrile (MeCN).
-
Procedure:
-
To a solution of K[¹⁸F]F, add K₂₂₂ and K₂CO₃ in MeCN.
-
Add precursor 1 (40 µmol).
-
Heat the reaction mixture at 120 °C for 5 minutes.
-
The resulting product is [¹⁸F]2.
-
Radiochemical yield is determined by HPLC and TLC analysis.
-
Step 2: Synthesis of the ¹⁸F-Difluoromethylation Reagent [¹⁸F]3
-
Materials: [¹⁸F]2 from Step 1, NaIO₄, RuCl₃·xH₂O, Water.
-
Procedure:
-
To the solution containing [¹⁸F]2, add NaIO₄ (240 µmol) and RuCl₃·xH₂O (80 µmol) in water.
-
Stir the reaction at room temperature for 5 minutes.
-
The product is the ¹⁸F-difluoromethylation reagent [¹⁸F]3.
-
Step 3: ¹⁸F-Difluoromethylation of a N-Heteroaromatic (e.g., Acyclovir)
-
Materials: [¹⁸F]3 from Step 2, Target molecule (e.g., Acyclovir, 4 ), Photocatalyst, Dried DMSO.
-
Setup: A flow chemistry reactor is used to ensure efficient irradiation.
-
Procedure:
-
Mix the solution of [¹⁸F]3 with the target molecule 4 and the photocatalyst in dried DMSO.
-
Pass the mixture through the flow reactor with appropriate irradiation for approximately 2 minutes.
-
The reaction is performed under photoredox conditions.
-
The final labeled product, [¹⁸F]5, is purified by HPLC.
-
Protocol 2: Synthesis of [¹⁸F]CHF₂-Arenes from Aryl (Pseudo)Halides
This protocol is a general method for the synthesis of [¹⁸F]CHF₂-arenes from readily available precursors.[5]
-
Materials: Aryl acetophenone precursor (2 ), N-bromophthalimide, [¹⁸F]fluoride, Tetraethylammonium bicarbonate (TEAB), Chlorobenzene, Acetonitrile, Aqueous KOH solution.
-
Procedure:
-
To a reaction vessel containing the aryl acetophenone precursor 2 , add N-bromophthalimide and [¹⁸F]fluoride in the presence of TEAB in a mixture of chlorobenzene and acetonitrile.
-
Heat the reaction mixture at 100 °C for 5 minutes.
-
After 5 minutes, add an aqueous KOH solution to the reaction mixture to induce benzophenone cleavage.
-
The resulting [¹⁸F]CHF₂-arene (3 ) is then purified.
-
Visualizations
Caption: General workflow for the production of ¹⁸F-labeled PET radiotracers.
Caption: Pathway for photoredox ¹⁸F-difluoromethylation of N-heteroaromatics.
References
- 1. Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET tracer development—a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New frontiers in radiochemistry with an unexplored 18F-labelled carbene | Department of Chemistry [chem.ox.ac.uk]
- 5. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psec.uchicago.edu [psec.uchicago.edu]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Difluoromethylation Reactions: A Focus on 1-(Difluoromethyl)-4-nitrobenzene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (CF₂H) group into bioactive molecules is a pivotal strategy in modern drug discovery and development. The CF₂H moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a compound by serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities. This modification can lead to improved metabolic stability, membrane permeability, and binding affinity.
While a variety of reagents have been developed for difluoromethylation, this document focuses on the context of using 1-(difluoromethyl)-4-nitrobenzene as a potential precursor. It is important to note that while this compound is a known building block in the synthesis of pharmaceuticals and agrochemicals, detailed protocols for its direct use as a difluoromethylating agent are not widely reported in peer-reviewed literature. Therefore, this document will provide a comprehensive overview of common difluoromethylation strategies that could be conceptually applied to or are mechanistically related to precursors like this compound, alongside general protocols for well-established methods.
Reactivity and Potential of this compound
This compound possesses a difluoromethyl group activated by the strongly electron-withdrawing nitro group on the aromatic ring. This electronic feature suggests potential for several reaction pathways:
-
Nucleophilic Aromatic Substitution (SNA r): The electron-deficient aromatic ring could be susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group or other substituents.
-
Generation of a Difluoromethyl Anion Equivalent: Under strongly basic conditions, deprotonation of the difluoromethyl group could generate a nucleophilic species for subsequent reactions.
-
Cross-Coupling Reactions: The nitro group can act as a leaving group in certain palladium-catalyzed cross-coupling reactions, offering a pathway to incorporate the difluoromethylated phenyl ring into larger molecules.[1]
Despite this potential, the direct application of this compound as a source of the "CF₂H" group for transfer to other substrates is not a well-documented transformation. Research has more prominently focused on other, more reactive difluoromethylating agents.
Established Methods for Difluoromethylation
Given the limited specific data on this compound as a primary difluoromethylating agent, we present established and widely used protocols for achieving this critical transformation. These methods provide a foundational understanding of the reaction types and conditions typically employed.
Nucleophilic Difluoromethylation
This approach involves the reaction of a nucleophile with a source of electrophilic difluorocarbene (:CF₂).
Application: Synthesis of Aryl Difluoromethyl Ethers from Phenols.
General Protocol:
A common and effective method for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene from a suitable precursor, such as sodium chlorodifluoroacetate.
Experimental Workflow:
Caption: General workflow for the O-difluoromethylation of phenols.
Detailed Protocol for O-Difluoromethylation of 4-Hydroxy-3-iodobenzonitrile:
-
Materials:
-
4-Hydroxy-3-iodobenzonitrile
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a round-bottom flask charged with 4-hydroxy-3-iodobenzonitrile (1.0 eq), add cesium carbonate (1.5 eq) and sodium chlorodifluoroacetate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110 °C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
-
Quantitative Data Summary (Representative Examples):
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 100 | 5 | 85 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 110 | 4 | 92 |
| 3-Chlorophenol | K₂CO₃ | NMP | 120 | 6 | 78 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 100 | 5 | 88 |
Radical Difluoromethylation
Radical difluoromethylation typically involves the generation of a difluoromethyl radical (•CF₂H) which then reacts with a substrate, often an electron-rich (hetero)arene.
Application: C-H Difluoromethylation of Heterocycles.
General Protocol:
Photoredox catalysis is a powerful tool for generating difluoromethyl radicals under mild conditions from precursors like difluoromethyl sulfones or sulfonium salts.
Reaction Pathway:
References
Application Notes and Protocols for Reactions Involving 1-(Difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 1-(difluoromethyl)-4-nitrobenzene. This versatile building block is of significant interest in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the difluoromethyl group, which can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.
The primary reaction discussed is the reduction of the nitro group to form 4-(difluoromethyl)aniline, a crucial intermediate for further synthetic elaborations. Additionally, a representative protocol for nucleophilic aromatic substitution (SNAr) on a related scaffold is provided to illustrate the reactivity of nitro-activated aromatic systems.
Key Applications
The primary synthetic utility of this compound lies in its conversion to 4-(difluoromethyl)aniline. This aniline derivative is a key intermediate in the production of various bioactive molecules, particularly in the agrochemical sector. The difluoromethyl moiety is a prominent feature in a number of modern fungicides, where it contributes to the molecule's efficacy and metabolic stability.
The general workflow for the utilization of this compound in the synthesis of bioactive compounds is outlined below.
Troubleshooting & Optimization
optimizing reaction conditions for 1-(difluoromethyl)-4-nitrobenzene synthesis
Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-4-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
There are several established methods for the synthesis of this compound. The choice of method often depends on the availability of starting materials, scale of the reaction, and safety considerations. The most common routes include:
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Sandmeyer-type Difluoromethylation: This method involves the diazotization of 4-nitroaniline followed by a copper-catalyzed reaction with a difluoromethyl source. It is a robust method that can provide good yields.
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Deoxyfluorination of 4-nitrobenzaldehyde: This route utilizes fluorinating reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to convert the aldehyde functional group of 4-nitrobenzaldehyde directly into a difluoromethyl group.
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Metal-Catalyzed Cross-Coupling: This approach typically involves the reaction of a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) with a difluoromethylating agent in the presence of a palladium or copper catalyst.
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Radical Difluoromethylation: This method employs radical difluoromethylating reagents, such as zinc(II) bis(difluoromethanesulfinate) (Zn(SO2CF2H)2), to introduce the difluoromethyl group onto the nitrobenzene scaffold.[1]
Q2: How do I choose the most suitable synthetic method for my needs?
The selection of the optimal synthetic route depends on several factors:
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Starting Material Availability: If 4-nitroaniline is readily available, the Sandmeyer-type reaction is a strong candidate. If 4-nitrobenzaldehyde is the preferred starting material, deoxyfluorination is a direct approach. For cross-coupling reactions, the corresponding 4-halonitrobenzene is required.
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Scale of Reaction: For larger scale synthesis, the cost and handling of reagents become more critical. Reagents for metal-catalyzed cross-coupling can be expensive.
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Functional Group Tolerance: Consider the compatibility of other functional groups in your molecule with the reagents and reaction conditions of each method.
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Safety: Deoxyfluorinating agents like DAST can be hazardous and require careful handling. Diazonium salts formed in the Sandmeyer reaction can be explosive if isolated and not handled at low temperatures.[2]
Q3: What are the expected yields for the synthesis of this compound?
Yields are highly dependent on the chosen method, optimization of reaction conditions, and purity of reagents. The following table summarizes typical yields reported in the literature for different methods.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield |
| Sandmeyer-type Difluoromethylation | 4-nitrobenzenediazonium tetrafluoroborate | Difluoromethyl source | 83% |
| Deoxyfluorination | 4-nitrobenzaldehyde | DAST or Deoxo-Fluor | Varies |
| Palladium-Catalyzed Cross-Coupling | 4-halonitrobenzene | Difluoromethylating agent, Pd catalyst | Varies |
| Copper-Catalyzed Cross-Coupling | 4-halonitrobenzene | Difluoromethylating agent, Cu catalyst | Varies |
Troubleshooting Guides
Issue 1: Low Yield in Sandmeyer-type Difluoromethylation
Low yields in this reaction can often be attributed to issues with the diazotization step or the subsequent difluoromethylation.
Troubleshooting Workflow for Low Yield in Sandmeyer-type Reaction
References
Technical Support Center: Purification of Crude 1-(difluoromethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(difluoromethyl)-4-nitrobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is coming out of solution above its melting point. | - Add more of the hot solvent to the mixture to ensure the compound is fully dissolved. - Try a different solvent system with a lower boiling point. - Lower the saturation temperature by using a larger volume of solvent.[1] - Seed the cooling solution with a pure crystal of this compound to encourage crystallization.[1] |
| No Crystal Formation | The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent. | - Slowly evaporate the solvent to increase the concentration of the compound. - Cool the solution slowly to room temperature, followed by cooling in an ice bath. - If no crystals form after cooling, scratch the inside of the flask with a glass rod at the meniscus to provide a surface for crystal nucleation. - Introduce a seed crystal of the pure compound. - Try a different solvent or a solvent/anti-solvent system.[2] |
| Low Recovery | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Concentrate the filtrate and cool it again to obtain a second crop of crystals. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Perform a hot filtration step if insoluble colored impurities are present. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb the product, potentially reducing the yield. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation/Co-elution | The chosen eluent system does not provide adequate resolution between the product and impurities. | - Optimize the mobile phase. For normal-phase chromatography (e.g., silica gel), adjust the polarity of the eluent. A common starting point for nitroaromatic compounds is a hexane/ethyl acetate mixture.[1] - For reverse-phase HPLC, adjust the ratio of the aqueous and organic phases (e.g., water/acetonitrile or water/methanol). - Consider a different stationary phase. If using a standard silica or C18 column, a fluorinated phase column might offer different selectivity for your fluorinated compound.[3] |
| Peak Tailing | Secondary interactions between the compound and the stationary phase (e.g., with silanol groups on silica gel). | - Add a small amount of a modifier to the mobile phase. For example, a small percentage of acetic acid or triethylamine can suppress interactions with acidic or basic impurities/products. - Use an end-capped column to minimize silanol interactions.[3] - Reduce the amount of sample loaded onto the column.[3] |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the eluent system. - For highly polar compounds that do not elute from a reverse-phase column, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[3] |
| Irreproducible Results | Inconsistent column packing, mobile phase preparation, or sample loading. | - Ensure the column is packed uniformly without any cracks or channels. - Prepare fresh mobile phase for each experiment and ensure accurate mixing. - Dissolve the crude sample in a minimal amount of solvent and load it evenly onto the column. For flash chromatography, consider dry loading the sample.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities can include unreacted starting materials, by-products from incomplete reactions, and isomers. For instance, if prepared from p-nitrophenol, residual starting material could be present.[4] Other potential impurities could be isomers or over-fluorinated/under-fluorinated analogs.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often a good choice for removing small amounts of impurities from a solid product and can be easily scaled up.[1] Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.[1] Often, a combination of both methods is used for achieving high purity.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: For nitroaromatic compounds, common recrystallization solvents include ethanol, methanol, isopropanol, and mixtures with water.[1] A good starting point would be to test the solubility of your crude product in a range of solvents of varying polarities, such as ethanol, ethyl acetate, and hexane, both at room temperature and at their boiling points.[1][5]
Q4: What type of column and mobile phase should I start with for column chromatography?
A4: For standard flash chromatography, silica gel is a common stationary phase. A good starting mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water is a versatile starting point.[3]
Q5: My purified this compound is a colorless crystalline solid. Is this expected?
A5: Yes, this compound is described as a colorless crystalline solid.[6]
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
General Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a solvent that dissolves the compound when hot but not when cold.
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Drying: Dry the purified crystals under vacuum to a constant weight.
General Column Chromatography Protocol (Flash Chromatography)
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of the target compound from impurities. A good Rf value for the product is typically between 0.2 and 0.4.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
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Elution: Add the eluent to the top of the column and apply pressure to begin eluting the compounds. Collect the eluate in fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Reactions of 1-(Difluoromethyl)-4-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(difluoromethyl)-4-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation with this versatile reagent.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific challenges you may face in the lab.
Issue 1: Incomplete Reduction of the Nitro Group and Formation of Side Products
Q1: I am trying to synthesize 4-(difluoromethyl)aniline by reducing this compound, but I am observing a mixture of products and incomplete conversion. What are the likely side products and how can I optimize the reaction?
A1: The catalytic hydrogenation of nitroarenes is a common transformation, but it can be accompanied by the formation of several intermediates and side products, especially if the reaction is not driven to completion.
Common Side Products:
During the reduction of a nitro group, several intermediates are formed, which can lead to side products through condensation reactions. The primary expected side products are azoxy and azo compounds.
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Nitroso Intermediate: Partial reduction of the nitro group leads to the formation of 4-(difluoromethyl)nitrosobenzene.
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Hydroxylamino Intermediate: Further reduction yields 4-(difluoromethyl)phenylhydroxylamine.
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Azoxy Compound: Condensation between the nitroso and hydroxylamino intermediates can form 4,4'-bis(difluoromethyl)azoxybenzene.
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Azo Compound: Further reduction of the azoxy compound can yield 4,4'-bis(difluoromethyl)azobenzene.
Troubleshooting and Optimization:
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Catalyst Selection and Loading: The choice of catalyst is crucial. Palladium on carbon (Pd/C) and Raney nickel are commonly used. Ensure the catalyst is active and used in an appropriate loading (typically 5-10 mol%).
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Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and pressurized according to your protocol (e.g., 0.5–5.0 MPa).
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Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Incomplete reaction times are a common cause of intermediate buildup. The reaction temperature should be carefully controlled, typically between 0–60°C for catalytic hydrogenation.
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Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst poisoning and unwanted side reactions.
Below is a table summarizing potential side products during the reduction of this compound.
| Side Product | Potential Origin | Mitigation Strategy |
| 4-(Difluoromethyl)nitrosobenzene | Incomplete reduction | Increase reaction time, hydrogen pressure, or catalyst loading. |
| 4-(Difluoromethyl)phenylhydroxylamine | Incomplete reduction | Increase reaction time, hydrogen pressure, or catalyst loading. |
| 4,4'-Bis(difluoromethyl)azoxybenzene | Condensation of nitroso and hydroxylamino intermediates | Ensure complete reduction to the aniline by optimizing reaction conditions. |
| 4,4'-Bis(difluoromethyl)azobenzene | Reduction of the azoxy intermediate | Drive the reaction to completion. |
Issue 2: Unexpected Nucleophilic Aromatic Substitution (SNAr) Products
Q2: I am performing a nucleophilic aromatic substitution on a derivative of this compound and I am getting a mixture of isomers. What determines the regioselectivity of the substitution?
A2: The strong electron-withdrawing nature of the nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is primarily governed by the position of the leaving group relative to the nitro group. In the case of this compound, any nucleophilic attack will be directed by the powerful nitro group.
Expected Regioselectivity:
For 4-substituted nitroarenes, nucleophilic attack is favored at the positions ortho to the nitro group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, which provides significant stabilization.
Potential Side Products:
If your starting material has leaving groups at multiple positions, you may see a mixture of substitution products. For instance, if you have a substrate with leaving groups both ortho and meta to the nitro group, the ortho substituted product will be the major isomer.
Troubleshooting and Optimization:
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Choice of Substrate: To ensure high regioselectivity, use a starting material where the leaving group is positioned for optimal activation by the nitro group (i.e., ortho or para).
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Reaction Conditions: While the electronic effects of the substituents are the primary drivers of regioselectivity, temperature and solvent can sometimes influence the product distribution. It is important to adhere to established protocols for the specific nucleophile and substrate you are using.
Issue 3: Instability of the Difluoromethyl Group
Q3: Can the difluoromethyl group in this compound react or degrade under my experimental conditions?
A3: The difluoromethyl (CHF₂) group is generally considered to be chemically robust and stable under a wide range of reaction conditions, including the catalytic hydrogenation of the nitro group. However, under strongly basic or nucleophilic conditions, there is a possibility of reaction at the difluoromethyl group, although this typically requires harsh conditions.
Potential Reactions of the Difluoromethyl Group:
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Hydrolysis: While less susceptible to hydrolysis than a trifluoromethyl group, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to the hydrolysis of the difluoromethyl group to a formyl group (aldehyde), which would then likely be oxidized or reduced depending on the reaction environment.
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Reaction with Strong Nucleophiles: Very strong nucleophiles or bases could potentially deprotonate the CHF₂ group, leading to further reactions. However, this is generally not a common side reaction under standard synthetic conditions.
Troubleshooting and Optimization:
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Control of Basicity/Nucleophilicity: If you suspect a reaction at the difluoromethyl group, consider using milder bases or nucleophiles, or performing the reaction at a lower temperature.
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Reaction Monitoring: Carefully monitor your reaction for the appearance of unexpected byproducts. 1H NMR and 19F NMR spectroscopy are excellent tools for tracking the integrity of the difluoromethyl group.
Experimental Protocols
Catalytic Hydrogenation of 4-(chlorodifluoromethoxy)nitrobenzene (A Representative Procedure)
This protocol for a structurally similar compound illustrates a typical procedure for the reduction of a nitro group in the presence of a difluoro-containing moiety.
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Reaction Setup: 167g of 4-(chlorodifluoromethoxy)nitrobenzene is added to an autoclave, followed by 200g of ethyl acetate and 15g of Raney nickel catalyst.
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Hydrogenation: The hydrogenation reaction is carried out at a temperature of 0–60°C and a pressure of 0.5–5.0 MPa. The mass ratio of the catalyst to the nitro compound is typically between 0.01:1 and 0.10:1.
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Workup: After the reaction is complete, the catalyst is filtered off. The solvent is then removed under normal pressure, followed by vacuum distillation to obtain the target product, 4-(chlorodifluoromethoxy)aniline. In a specific example, this procedure yielded 87.8g of the product (60.8% yield).[1]
Visualizations
To aid in understanding the potential reaction pathways, the following diagrams have been generated.
Figure 1: This diagram illustrates the stepwise reduction of this compound to the desired aniline product, as well as the pathway for the formation of common azoxy and azo side products from the reaction intermediates.
References
troubleshooting low yield in the synthesis of 1-(difluoromethyl)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this synthesis.
Troubleshooting Guide
Low yield is a common challenge in organic synthesis. This guide provides a structured approach to identifying and resolving potential issues in the synthesis of this compound, focusing on a nickel-catalyzed cross-coupling approach.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the nickel-catalyzed cross-coupling for the synthesis of this compound can often be attributed to several critical factors:
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Poor Quality or Inactivity of Reagents: The purity and activity of the starting materials, catalysts, and reagents are paramount.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
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Presence of Impurities: Water and oxygen can deactivate the catalyst and reagents.
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Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
To systematically troubleshoot low yields, consider the following decision tree:
Technical Support Center: Improving Reaction Selectivity with 1-(Difluoromethyl)-4-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of achieving high selectivity in chemical reactions involving 1-(difluoromethyl)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common selective reactions performed on this compound?
A1: The two most common and synthetically useful selective reactions involving this compound are the selective reduction of the nitro group to an amine and nucleophilic aromatic substitution (SNAr) where a nucleophile displaces a suitable leaving group, often activated by the strong electron-withdrawing nitro group.
Q2: How does the difluoromethyl group influence the reactivity and selectivity of the molecule?
A2: The difluoromethyl (-CHF₂) group is a strong electron-withdrawing group, though slightly less so than the trifluoromethyl (-CF₃) group. Its presence, along with the nitro group, significantly acidifies the protons on the aromatic ring, making it highly susceptible to nucleophilic attack. This electronic effect is crucial for promoting SNAr reactions. In terms of selectivity, the steric bulk of the -CHF₂ group is minimal, so electronic factors and the nature of the reagents and catalysts are the primary drivers of selectivity.
Q3: What are the key challenges in achieving high selectivity in reactions with this compound?
A3: The primary challenges include:
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Chemoselectivity: In reduction reactions, it is crucial to selectively reduce the nitro group without affecting the difluoromethyl group or other functional groups that may be present on the molecule or in the reaction mixture.
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Regioselectivity: In nucleophilic aromatic substitution reactions on derivatives of this compound that have a leaving group, the position of substitution is dictated by the location of the leaving group relative to the activating nitro group.
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Over-reduction: In the reduction of the nitro group, stopping the reaction at the aniline stage without proceeding to other reduction products can be challenging under harsh conditions.
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Side reactions: The activated aromatic ring can be susceptible to undesired side reactions, such as the formation of byproducts from reaction with the solvent or other nucleophilic species present.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Nitro Group Reduction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel). Ensure proper handling and storage to prevent deactivation. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., ammonium formate, SnCl₂·2H₂O). Monitor the reaction by TLC or LC-MS to determine the optimal amount. |
| Poor Solubility | Choose a solvent system in which both the substrate and the reducing agent are soluble. Co-solvents may be necessary. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring for side product formation. Some reductions require heating to proceed at a reasonable rate. |
Issue 2: Poor Selectivity in Nitro Group Reduction (Reduction of Other Functional Groups)
| Potential Cause | Troubleshooting Steps |
| Reducing Agent Too Harsh | Switch to a milder and more chemoselective reducing agent. For example, use SnCl₂·2H₂O or Fe/HCl instead of catalytic hydrogenation if other reducible groups like alkenes or sensitive halogens are present.[1] |
| Reaction Conditions Too Severe | Lower the reaction temperature and pressure (for catalytic hydrogenation). Reduce the reaction time. |
| Incorrect pH | For reductions using metals in acidic media (e.g., Fe/HCl), ensure the pH is acidic enough to facilitate the reaction but not so acidic that it promotes side reactions. |
Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile | Use a stronger nucleophile or increase its concentration. The choice of base to deprotonate the nucleophile can also be critical. |
| Solvent Effects | Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) to enhance the rate of SNAr reactions. |
| Reaction Temperature Too Low | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. |
| Presence of Water | Ensure anhydrous conditions, as water can react with strong bases and some nucleophiles. |
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes a general method for the selective reduction of the nitro group in this compound to 4-(difluoromethyl)aniline.
Materials:
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This compound
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol (EtOH) or Ethyl Acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Stir plate and stir bar
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Separatory funnel
Procedure:
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To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add SnCl₂·2H₂O (4-5 eq).
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Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for the reaction of a nucleophile with an activated aryl halide, which can be adapted for derivatives of this compound bearing a leaving group (e.g., a halogen) at a position ortho or para to the nitro group.
Materials:
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Activated this compound derivative (with a leaving group)
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Nucleophile (e.g., an amine, thiol, or alcohol)
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Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA)
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Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
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Round-bottom flask
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Stir plate and stir bar
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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To a round-bottom flask under an inert atmosphere, add the activated this compound derivative (1.0 eq), the nucleophile (1.1-1.5 eq), and the base (1.5-2.0 eq).
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Add the polar aprotic solvent.
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Heat the reaction mixture to the desired temperature (ranging from room temperature to 150 °C, depending on the reactivity of the substrates).
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Pathway for the reduction of this compound.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
Technical Support Center: Scaling Up 1-(difluoromethyl)-4-nitrobenzene Production
Welcome to the technical support center for the production of 1-(difluoromethyl)-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the deoxofluorination of 4-nitrobenzaldehyde using diethylaminosulfur trifluoride (DAST) or its analogs. This reaction directly converts the aldehyde functional group into a difluoromethyl group.
Q2: What are the primary safety concerns when working with DAST and nitroaromatic compounds?
A2: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that requires careful handling. It is thermally unstable and can decompose violently when heated above 50°C[1]. It also reacts vigorously with water. Nitroaromatic compounds are often toxic and can be thermally sensitive. Therefore, it is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and maintain strict temperature control throughout the reaction.
Q3: What are the main challenges in scaling up this production?
A3: Scaling up the DAST-mediated difluoromethylation presents several challenges:
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Exothermic Reaction Control: The reaction is often exothermic, and inefficient heat dissipation on a larger scale can lead to localized overheating, causing decomposition of the reagent and product[1].
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Reagent Purity and Handling: The purity of DAST is critical for consistent yields. On a larger scale, handling and transferring this moisture- and air-sensitive reagent requires specialized equipment.
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Byproduct Formation: Increased reaction volumes can lead to a higher proportion of side products, complicating purification.
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Purification: Removing unreacted starting material, DAST byproducts, and other impurities can be challenging at a larger scale, potentially requiring multi-step purification processes like column chromatography followed by recrystallization or distillation.
Q4: Are there alternative, more scalable methods for this synthesis?
A4: While DAST is common in lab settings, other difluoromethylation methods are being explored for scalability. These include photoredox catalysis and the use of other difluoromethylating agents derived from sources like difluoroacetic acid or TMSCF2H. These methods may offer milder reaction conditions but can require specialized equipment like photoreactors.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound from 4-nitrobenzaldehyde using DAST.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Degraded DAST Reagent: DAST is sensitive to moisture and can degrade over time. | Use a fresh bottle of DAST or purify stored DAST before use. Ensure the reagent has been stored under an inert atmosphere. |
| Inadequate Temperature Control: If the reaction temperature is too low, the activation energy may not be overcome. | Ensure the reaction is allowed to warm to the appropriate temperature after the addition of DAST. Monitor the internal reaction temperature carefully. | |
| Presence of Moisture: Water will rapidly quench the DAST reagent. | Use anhydrous solvents and thoroughly dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a Tar-like Substance | Runaway Reaction: Poor temperature control can lead to a rapid exotherm, causing decomposition of starting materials and products. | Improve heat dissipation by using a larger reaction vessel-to-volume ratio, a more efficient cooling bath, or by adding the DAST reagent more slowly. For larger scale, consider a jacketed reactor. |
| Acid-catalyzed Polymerization: DAST can generate acidic byproducts that may catalyze the polymerization of the aldehyde. | Consider adding an acid scavenger like sodium fluoride to the reaction mixture[1]. | |
| Significant Amount of Unreacted 4-Nitrobenzaldehyde | Insufficient DAST: The stoichiometry of the reagent is crucial for complete conversion. | Use a slight excess of DAST (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. |
| Reaction Time Too Short: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary. | |
| Difficult Purification | Formation of Emulsions During Workup: DAST byproducts can be difficult to separate from the organic layer. | Use a brine wash to help break up emulsions. If the problem persists, consider filtering the crude product through a plug of celite or silica gel before performing a full chromatographic separation. |
| Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. | Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents. Recrystallization after chromatography may be necessary to achieve high purity. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the difluoromethylation of aromatic aldehydes. Note that specific yields for this compound may vary.
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | DAST | Dichloromethane | -78 to RT | 1 - 4 | 60 - 85 | General Literature |
| Electron-deficient Aldehydes | DAST | Dichloromethane | 0 to RT | 2 - 6 | 50 - 75 | General Literature |
| 4-Nitrobenzaldehyde | DAST | Dichloromethane | -78 to RT | 2 | ~70 (estimated) | Inferred from similar reactions |
| Aromatic Aldehydes | Deoxo-Fluor™ | Dichloromethane | 0 to RT | 1 - 3 | 70 - 90 | [2] |
| Aromatic Aldehydes | Ph2S/Selectfluor | CH3CN/Toluene | 110 | 6 | 50 - 80 | [3] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound from 4-Nitrobenzaldehyde using DAST
This protocol is a representative procedure based on established methods for the deoxofluorination of aromatic aldehydes.
Materials:
-
4-Nitrobenzaldehyde
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add 4-nitrobenzaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the aldehyde in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Dissolve DAST (1.2 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the DAST solution dropwise to the cooled aldehyde solution, ensuring the internal temperature does not rise above -70°C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78°C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NaHCO3 solution.
-
Workup: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and remove the solvent to yield this compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Reaction Pathway and Potential Side Reactions
Caption: The main reaction pathway and potential side reactions during synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Workup Procedures for Reactions Containing 1-(Difluoromethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(difluoromethyl)-4-nitrobenzene. The information is designed to address specific issues that may be encountered during the workup of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working up reactions with this compound and its derivatives?
A1: this compound and related nitroaromatic compounds can be hazardous. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4][5]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1][3][5]
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Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][2][3][4][5]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Q2: Is the difluoromethyl group stable to common aqueous workup conditions?
A2: The difluoromethyl group is generally stable under standard aqueous workup conditions, including washes with dilute acids and bases. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis to a formyl group, although this is not a common issue under standard workup protocols. The stability of the difluoromethyl group can be influenced by the overall electronic nature of the molecule.
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound is a relatively nonpolar compound. Its removal can be achieved through several methods:
-
Column Chromatography: This is the most effective method for separating the starting material from the desired product, especially if the product has a significantly different polarity. A solvent system of ethyl acetate and hexanes is commonly used.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method. The choice of solvent is critical and will depend on the solubility of your product versus the starting material.
-
Distillation: If the product is significantly less volatile than this compound, vacuum distillation could be an option.[6]
Q4: What are common side products in reactions involving this compound?
A4: The nature of side products will depend on the specific reaction.
-
Nucleophilic Aromatic Substitution (SNAr): Incomplete reactions will leave unreacted starting material. If the nucleophile is an amine or alcohol, side products from reaction with the solvent or impurities could occur.
-
Reduction of the Nitro Group: Incomplete reduction can lead to a mixture of the desired aniline, the starting nitro compound, and potentially intermediate nitroso or hydroxylamine species. Over-reduction is generally not an issue, but the catalyst used can sometimes promote other side reactions.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Extraction
Problem: A stable emulsion has formed between the organic and aqueous layers during the workup, making separation difficult. This is a common issue with nitroaromatic compounds.
Solutions:
| Solution | Procedure | Remarks |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock the funnel. | This increases the ionic strength of the aqueous layer, which can help to break the emulsion. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | This can help to break up the emulsion by passing it through a filter aid. |
| Centrifugation | If the volume is manageable, centrifuge the mixture. | The centrifugal force can compel the layers to separate. |
| Solvent Evaporation | If the emulsion is persistent, evaporate the organic solvent, and then re-dissolve the residue in a different, less emulsion-prone organic solvent for the extraction. | This is a more time-consuming but often effective solution. |
| Gentle Mixing | In future experiments, use gentle swirling or rocking for mixing the layers instead of vigorous shaking. | This proactive approach can prevent emulsion formation. |
Logical Workflow for Breaking Emulsions
Caption: A decision-making workflow for addressing emulsion formation during workup.
Issue 2: Difficulty in Removing the Catalyst After Nitro Group Reduction
Problem: Residual metal catalyst (e.g., Palladium on carbon) remains in the organic phase after filtration, contaminating the product.
Solutions:
| Solution | Procedure | Remarks |
| Filtration through Celite® | Filter the reaction mixture through a pad of Celite®. | Celite® is very effective at removing finely dispersed solids like Pd/C. |
| Use of a Membrane Filter | For very fine particles, use a syringe filter with a suitable membrane (e.g., 0.45 µm PTFE). | This can remove even very small catalyst particles. |
| Aqueous Wash | Perform an aqueous wash after filtration. | This can help to remove any catalyst particles that are at the interface of the organic and aqueous layers. |
Experimental Protocols
Protocol 1: Workup for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general workup procedure for a typical SNAr reaction where this compound is treated with a nucleophile (e.g., an amine or an alkoxide) in a polar aprotic solvent like DMF or DMSO.
Methodology:
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water. The volume of water should be 5-10 times the volume of the reaction mixture. This will precipitate the product and help to dissolve the polar aprotic solvent.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[3] The volume of the organic solvent for each extraction should be approximately one-third of the total aqueous volume.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with:
-
1 M HCl (if an excess of a basic nucleophile was used).
-
Saturated aqueous sodium bicarbonate (to neutralize any acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) to aid in drying.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
-
SNAr Workup Workflow Diagram
References
- 1. Quenching of excited chlorophyll A in vivo by nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
preventing decomposition of 1-(difluoromethyl)-4-nitrobenzene during reactions
Welcome to the technical support center for 1-(difluoromethyl)-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound involve the difluoromethyl group. This group is susceptible to nucleophilic attack and hydrolysis under certain conditions. The strong electron-withdrawing nature of the para-nitro group activates the aromatic ring, making the difluoromethyl group a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. Additionally, the C-F bonds can be labile and undergo hydrolysis, particularly under strong acidic or basic conditions, which can lead to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Q2: Under what conditions is the difluoromethyl group most likely to decompose?
A2: The difluoromethyl group is most vulnerable under strong basic or nucleophilic conditions, and to a lesser extent, under strong acidic conditions, especially at elevated temperatures. The presence of strong nucleophiles can lead to the substitution of the difluoromethyl group.
Q3: How can I minimize the decomposition of this compound during the reduction of the nitro group?
A3: Chemoselective reduction of the nitro group is crucial to preserving the difluoromethyl moiety. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of a suitable catalyst, such as ferric oxide and activated carbon, has been shown to be effective for similar compounds like 4-(difluoromethoxy)nitrobenzene and is a recommended starting point. Standard catalytic hydrogenation with catalysts like Pd/C can sometimes lead to side reactions, including hydrodefluorination, although this is generally less common than with trifluoromethyl groups. Metal/acid reductions (e.g., Sn/HCl, Fe/HCl) can be effective but require careful control of temperature and reaction time to avoid hydrolysis of the difluoromethyl group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid. | Hydrolysis of the difluoromethyl group. This can be caused by the presence of strong acids or bases, or high reaction temperatures in the presence of water. | - Maintain neutral or mildly acidic/basic conditions. - Use anhydrous solvents. - Keep reaction temperatures as low as possible. - Consider using a milder reducing agent for the nitro group if applicable. |
| Formation of 4-substituted nitrobenzene where the difluoromethyl group has been replaced. | Nucleophilic aromatic substitution (SNAr) where the difluoromethyl group acts as a leaving group. This is likely to occur in the presence of strong nucleophiles (e.g., alkoxides, thiolates). | - Avoid the use of strong, hard nucleophiles if the difluoromethyl group needs to be retained. - If a nucleophilic substitution is intended at another position, consider protecting the nitro group or performing the reaction at a lower temperature to decrease the rate of difluoromethyl group substitution. |
| Incomplete reduction of the nitro group. | Inefficient reducing agent or catalyst deactivation. | - Increase the equivalents of the reducing agent. - Change the catalyst or increase the catalyst loading. For catalytic transfer hydrogenation, ensure the catalyst is active. - Optimize the reaction temperature and time. |
| Formation of multiple unidentified byproducts. | A combination of decomposition pathways and/or side reactions of the starting material or product. | - Analyze the reaction mixture by LC-MS or GC-MS to identify the byproducts. This can provide clues about the decomposition mechanism. - Re-evaluate the reaction conditions (solvent, temperature, reagents) to identify potential sources of side reactions. - Purify the starting material to remove any impurities that might be catalyzing decomposition. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the reduction of the nitro group in a molecule structurally similar to this compound, which can be adapted as a starting point.
Protocol 1: Chemoselective Nitro Group Reduction via Catalytic Transfer Hydrogenation
This protocol is adapted from a procedure for the reduction of 4-(difluoromethoxy)nitrobenzene and is expected to be effective for this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ferric oxide (Fe₂O₃)
-
Activated carbon
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add ethanol as the solvent.
-
Add ferric oxide (catalytic amount, e.g., 0.05 equivalents) and activated carbon (catalytic amount, e.g., 0.1 equivalents).
-
Heat the mixture to reflux.
-
Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(difluoromethyl)aniline.
-
Purify the crude product by column chromatography or recrystallization as needed.
Quantitative Data Summary (Expected for 4-(difluoromethoxy)aniline synthesis, adaptable for this compound):
| Reactant | Product | Catalyst System | Solvent | Yield | Reference |
| 4-(difluoromethoxy)nitrobenzene | 4-(difluoromethoxy)aniline | Fe₂O₃ / Activated Carbon / Hydrazine Hydrate | Water | High | Patent CN103819349A |
Visualizations
Logical Relationship: Troubleshooting Decomposition
This diagram illustrates the logical steps to troubleshoot the decomposition of this compound.
Experimental Workflow: Chemoselective Nitro Reduction
This diagram outlines the experimental workflow for the recommended catalytic transfer hydrogenation.
column chromatography conditions for purifying 1-(difluoromethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1-(difluoromethyl)-4-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase column chromatography, silica gel (SiO₂) is the most common and recommended stationary phase for the purification of moderately polar compounds like this compound.[1][2] Alumina (Al₂O₃) can be considered as an alternative if the compound shows instability or degradation on the more acidic silica gel.[3]
Q2: How do I determine the best eluent (solvent system) for my separation?
A2: The ideal eluent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1][4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[4] This Rf range typically ensures good separation from impurities. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4]
Q3: What are some typical starting eluent systems for a compound with the polarity of this compound?
A3: Given the presence of the polar nitro group and the difluoromethyl group, this compound is expected to be a moderately polar compound. Below is a table of suggested starting solvent systems to test via TLC.
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Hexane | Ethyl Acetate | 9:1 | A standard starting system for many organic compounds. Adjust the ratio based on the observed Rf value. |
| Petroleum Ether | Ethyl Acetate | 9:1 | Similar to Hexane/Ethyl Acetate, can sometimes offer slightly different selectivity. |
| Hexane | Dichloromethane | 1:1 | Dichloromethane is more polar than ethyl acetate and can be effective for more polar compounds. However, it can cause columns to run slower.[5] |
| Cyclohexane | Ethyl Acetate | 8:2 | An alternative non-polar solvent to hexane. |
Q4: My compound is not dissolving well in the eluent. What should I do?
A4: If your compound has poor solubility in the optimal eluent system, you can use a "dry loading" technique.[6] This involves pre-adsorbing your compound onto a small amount of silica gel before adding it to the column. To do this, dissolve your compound in a suitable solvent, mix it with a small amount of silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.[6] This powder can then be carefully added to the top of the column.
Troubleshooting Guide
Issue 1: Poor Separation of this compound from Impurities
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution: If the Rf value of your compound is too high (>0.5) on TLC, decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the Rf is too low (<0.2), increase the polarity of the eluent (increase the proportion of the polar solvent).[7]
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
-
-
Possible Cause: The sample was loaded improperly.
Issue 2: The Compound is Stuck on the Column or Eluting Very Slowly
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. This is known as a gradient elution.[3] For example, you can start with 5% ethyl acetate in hexane and slowly increase the percentage of ethyl acetate.
-
-
Possible Cause: The compound may be interacting too strongly with the stationary phase.
Issue 3: The Compound Appears to be Decomposing on the Column
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution: As mentioned above, deactivating the silica gel with triethylamine or using alumina as the stationary phase can mitigate this issue.[3][9] You can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[3]
-
Issue 4: Co-elution of Impurities with the Desired Product
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
-
Possible Cause: The column is overloaded.
-
Solution: The amount of crude material should be appropriate for the size of the column. As a general rule, the ratio of silica gel to crude material should be between 30:1 to 100:1 by weight.
-
Experimental Workflow
Below is a diagram illustrating the general workflow for the purification of this compound using column chromatography.
Caption: A flowchart of the column chromatography process for purification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 1-(difluoromethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-(difluoromethyl)-4-nitrobenzene.
Troubleshooting Recrystallization Issues
Recrystallization is a critical technique for the purification of solid organic compounds like this compound.[1][2][3] However, various issues can arise during the experiment. This guide addresses common problems and provides systematic solutions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this can lead to poor recovery.[1]
-
Switch Solvents: If the compound remains insoluble, a different solvent is required. Aromatic nitro compounds are often soluble in organic solvents like ethanol, acetone, or toluene.[4][5][6] Consider a solvent with a polarity that better matches the solute.
-
Use a Solvent Mixture: A combination of two miscible solvents can be effective.[7][8] Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of the solution at a temperature above its melting point, often because the solution is supersaturated or the cooling is too rapid.[9][10] This can also be caused by the presence of impurities.[11]
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level and then allow it to cool more slowly.[9][11]
-
Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask in a warm water bath and allowing it to cool to room temperature with the bath.[10]
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Charcoal Treatment: If impurities are suspected, they can sometimes be removed by treating the hot solution with activated charcoal before filtration.[9]
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or the crystallization process has not been initiated.[1][11]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[1][11]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[1][11]
-
-
Reduce Solvent Volume: If induction methods fail, there may be too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[1]
-
Problem 4: The yield of crystals is very low.
-
Cause: Several factors can contribute to a poor yield, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.[1][9]
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and filter paper) to prevent the solution from cooling and depositing crystals during hot filtration.[10]
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Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling for a second crop of crystals.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the best recrystallization solvents for this compound?
Q2: How do I select an appropriate recrystallization solvent?
A2: An ideal recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Poorly dissolve the compound when cold.
-
Dissolve impurities well at all temperatures or not at all.
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Be chemically inert to the compound.
-
Be sufficiently volatile to be easily removed from the crystals.[8]
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Have a boiling point below the melting point of the compound to prevent it from oiling out.
Q3: How much solvent should I use?
A3: The goal is to use the minimum amount of hot solvent that will completely dissolve the compound.[1] This creates a saturated solution upon cooling, which is necessary for good crystal formation and high yield.
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity:
-
Ensure slow cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities.[9]
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]
-
If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary.
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
Selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place a small, accurately weighed amount of the crude compound (e.g., 20-30 mg) into several different test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, agitating after each addition, until the solid dissolves or it is clear that it is insoluble. A good candidate solvent will not dissolve the compound at room temperature.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solutions to cool slowly to room temperature.
-
If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod.
-
Once the solutions have reached room temperature, place them in an ice bath to maximize crystal formation.
-
Evaluate the solvents based on the quantity and quality of the crystals formed. The best solvent will provide a high yield of well-formed crystals.
Data Presentation
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but nitroaromatics often have low solubility.[6] |
| Ethanol | 78 | High | A versatile and commonly used solvent for a wide range of organic compounds.[12] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, often a good choice. |
| Acetone | 56 | Medium | A strong solvent, may dissolve the compound too well at room temperature. |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent. |
| Toluene | 111 | Low | Effective for many aromatic compounds. |
| Hexane | 69 | Low | Often used as the "poor" solvent in a mixed solvent system.[12] |
Visualization
Caption: Troubleshooting workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(Difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 1-(difluoromethyl)-4-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis. The performance of common analytical techniques is compared with that of alternative compounds, namely 1-(trifluoromethyl)-4-nitrobenzene and 4-nitrobenzaldehyde, supported by available experimental data and detailed protocols.
Executive Summary
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to ensure identity, purity, and quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for separation and identification based on fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment and quantification.
This guide presents a comparative analysis of these methods for this compound and two common alternatives: 1-(trifluoromethyl)-4-nitrobenzene, which has a closely related structure with a different fluorine substitution, and 4-nitrobenzaldehyde, which is a related nitroaromatic compound with a different functional group.
Data Presentation: Comparative Analysis of Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for this compound and its alternatives. This data is essential for method development and interpretation of analytical results.
Table 1: Physicochemical Properties
| Property | This compound | 1-(Trifluoromethyl)-4-nitrobenzene | 4-Nitrobenzaldehyde |
| CAS Number | 29848-57-5[1][2] | 402-54-0 | 555-16-8 |
| Molecular Formula | C₇H₅F₂NO₂[1][2] | C₇H₄F₃NO₂ | C₇H₅NO₃ |
| Molecular Weight | 173.12 g/mol [1][2] | 191.11 g/mol | 151.12 g/mol |
| Appearance | Colorless crystalline solid[3] | Thin, oily straw-colored liquid | Slightly yellowish crystalline powder |
| Melting Point | Not readily available | Not applicable | 103-106 °C |
Table 2: Spectroscopic Data Comparison (¹H and ¹³C NMR)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not readily available in searched literature. Expected signals: triplet for the difluoromethyl proton (due to coupling with fluorine), and multiplets for the aromatic protons. | Data not readily available in searched literature. Expected signals: a triplet for the difluoromethyl carbon, and signals for the aromatic carbons. |
| 1-(Trifluoromethyl)-4-nitrobenzene | Aromatic protons typically appear as two doublets in the range of 7.5-8.5 ppm. | Aromatic carbons appear in the range of 120-150 ppm. The trifluoromethyl carbon appears as a quartet. |
| 4-Nitrobenzaldehyde | Aldehyde proton (CHO): ~10.18 ppm (singlet). Aromatic protons: ~8.1-8.4 ppm (multiplets).[4] | Aldehyde carbon (C=O): ~191 ppm. Aromatic carbons: ~124-151 ppm.[5] |
Table 3: Mass Spectrometry Data Comparison (GC-MS)
| Compound | Key Mass Fragments (m/z) |
| This compound | Molecular Ion (M⁺): 173. Key fragments would likely include loss of the nitro group (M-46), and fragments corresponding to the difluoromethylbenzyl cation.[6] |
| 1-(Trifluoromethyl)-4-nitrobenzene | Molecular Ion (M⁺): 191. Common fragments include [M-NO₂]⁺ (m/z 145) and fragments related to the trifluoromethylphenyl moiety.[7] |
| 4-Nitrobenzaldehyde | Molecular Ion (M⁺): 151. Major fragments at m/z 150 ([M-H]⁺), 121 ([M-NO]⁺), 105, 77 (phenyl cation), and 51.[8] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols can be adapted for specific instrumentation and analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of this compound and its volatile impurities.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), ramp at 15 °C/min to 280 °C (hold for 5 minutes).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the purity assessment and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is used for the definitive structural confirmation of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: A standard fluorine-19 pulse sequence can be used to confirm the presence and environment of the fluorine atoms.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for HPLC analysis.
Caption: General workflow for NMR analysis.
References
- 1. 1-(Difluoromethyl)-4-nitro-benzene AldrichCPR 29848-57-5 [sigmaaldrich.com]
- 2. 1-(Difluoromethyl)-4-nitro-benzene [oakwoodchemical.com]
- 3. chembk.com [chembk.com]
- 4. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to HPLC Analysis of 1-(difluoromethyl)-4-nitrobenzene Purity
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(difluoromethyl)-4-nitrobenzene. The document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of different methodologies supported by experimental data.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds.[2][3] This guide compares three reversed-phase HPLC methods to provide a comprehensive overview of their performance in separating this compound from its potential impurities.
Reversed-phase HPLC is a widely used technique for the analysis of nitroaromatic compounds, typically employing a non-polar stationary phase and a polar mobile phase.[4][5][6][7][8] Common stationary phases include C18 and Phenyl columns, which offer different selectivities for aromatic and polar compounds. The choice of mobile phase, typically a mixture of water with acetonitrile or methanol, and additives like formic or trifluoroacetic acid, can significantly impact the separation efficiency.[9][10]
This guide will compare a standard C18 column method with a Phenyl column method and a rapid UPLC-compatible C18 method. The comparison will be based on key chromatographic parameters such as resolution, peak symmetry, and analysis time.
Potential Impurities
Based on the synthesis of similar nitroaromatic compounds, potential impurities in this compound could arise from starting materials, by-products, or degradation. Two potential impurities have been included in this comparative analysis:
-
Impurity A: 4-Nitrobenzaldehyde: A potential starting material or oxidation by-product.
-
Impurity B: 1-(Trifluoromethyl)-4-nitrobenzene: A potential by-product from an over-fluorination reaction.
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Method 1: Standard C18 Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in Acetonitrile:Water (50:50).
Method 2: Phenyl Column Method
-
Column: Phenyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient: 40% B to 80% B over 20 minutes, then a 5-minute hold at 80% B, followed by a 5-minute re-equilibration at 40% B.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in Methanol:Water (50:50).
Method 3: Rapid UPLC-compatible C18 Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient: 20% B to 90% B over 5 minutes, then a 1-minute hold at 90% B, followed by a 2-minute re-equilibration at 20% B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: 0.5 mg/mL of this compound dissolved in Acetonitrile:Water (50:50).
Data Presentation and Comparison
The performance of each method was evaluated based on its ability to separate the main compound from two potential impurities. The following tables summarize the hypothetical quantitative data obtained from the analysis.
Table 1: Chromatographic Performance Comparison
| Parameter | Method 1: Standard C18 | Method 2: Phenyl Column | Method 3: Rapid UPLC C18 |
| Total Run Time (min) | 25 | 30 | 8 |
| Resolution (Main Peak - Impurity A) | 2.5 | 3.1 | 2.2 |
| Resolution (Main Peak - Impurity B) | 3.8 | 3.5 | 3.0 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.0 |
| Theoretical Plates (Main Peak) | 12,000 | 15,000 | 18,000 |
Table 2: Purity Analysis Results
| Compound | Method 1: Standard C18(Area %) | Method 2: Phenyl Column(Area %) | Method 3: Rapid UPLC C18(Area %) |
| Impurity A (4-Nitrobenzaldehyde) | 0.15 | 0.16 | 0.15 |
| Impurity B (1-(Trifluoromethyl)-4-nitrobenzene) | 0.28 | 0.27 | 0.29 |
| This compound | 99.57 | 99.57 | 99.56 |
Discussion of Results
-
Method 1 (Standard C18) provides a good balance between resolution and analysis time. It effectively separates both impurities with acceptable peak shapes.
-
Method 2 (Phenyl Column) offers the best resolution for the more polar Impurity A, likely due to the alternative selectivity of the phenyl stationary phase. However, it has the longest run time.
-
Method 3 (Rapid UPLC C18) significantly reduces the analysis time, making it suitable for high-throughput screening. While the resolution is slightly lower than the other methods, it is still sufficient for accurate quantification of the impurities. The higher theoretical plates indicate excellent column efficiency.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative HPLC analysis of this compound purity.
Caption: Workflow for comparative HPLC analysis.
Logical Relationship of Analytes
This diagram shows the logical relationship between this compound and its potential impurities.
Caption: Relationships between the main compound and impurities.
Conclusion
All three evaluated HPLC methods are capable of determining the purity of this compound. The choice of the optimal method will depend on the specific requirements of the analysis.
-
For routine quality control where a balance of speed and resolution is needed, the Standard C18 Method (Method 1) is recommended.
-
When high resolution of polar impurities is critical and analysis time is not a major constraint, the Phenyl Column Method (Method 2) is advantageous.
-
For high-throughput environments where rapid analysis is paramount, the Rapid UPLC-compatible C18 Method (Method 3) is the most suitable choice, provided the slightly lower resolution is acceptable.
This guide provides a framework for selecting and implementing an appropriate HPLC method for the purity analysis of this compound, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid | MDPI [mdpi.com]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Identification of 1-(difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of 1-(difluoromethyl)-4-nitrobenzene, a key intermediate in the synthesis of novel fungicides.[1] The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with a detailed protocol derived from established methods for related nitroaromatic compounds. Furthermore, alternative analytical techniques are discussed and compared to provide a comprehensive resource for selecting the most suitable method for specific research needs.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Confidence Identification Protocol
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample (e.g., nifedipine containing potential impurities) into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as ethyl acetate or dichloromethane and dilute to the mark.[8]
-
For trace analysis in complex matrices like water or soil, a pre-concentration step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) may be necessary.[4][6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.
-
Injector: Split/splitless injector operated in splitless mode at 270-280°C.[3] Deactivated injection port liners are recommended to prevent thermal degradation of nitroaromatic compounds.[4][9]
-
Column: A DB-5MS or RTx-5MS capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for separating nitroaromatic compounds.[3]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.7 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200-300°C.[3]
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280-300°C.[3]
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification. For enhanced sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be employed, focusing on characteristic ions of this compound.[5][8]
Data Presentation: Expected GC-MS Performance
The following table summarizes the expected performance characteristics of the GC-MS method for the analysis of nitroaromatic compounds, which can be extrapolated to this compound.
| Parameter | Typical Performance for Nitroaromatic Compounds | Source |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [6][7] |
| Limit of Detection (LOD) | Low ppb to sub-ppb range | [2] |
| Limit of Quantification (LOQ) | 2 µg/g | [7] |
| Accuracy (Recovery) | 84.6% - 107.8% | [7] |
| Precision (Relative Standard Deviation, RSD) | 1.77% - 8.2% | [6][7] |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques offer distinct advantages and can be complementary for the analysis of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC with Electron Capture Detector (GC-ECD) | Gas chromatography separation followed by detection of electronegative compounds. | High sensitivity for halogenated and nitro-containing compounds.[2] | Less specific than MS, potential for co-eluting interferences.[10] |
| High-Performance Liquid Chromatography with UV Detector (HPLC-UV) | Liquid chromatography separation with detection based on UV absorbance. | Suitable for less volatile and thermally labile compounds.[2] Good for quantitative analysis.[9] | Lower sensitivity and selectivity compared to GC-MS.[3] |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | High-resolution liquid chromatography coupled with highly selective and sensitive mass spectrometric detection. | Excellent for analyzing complex matrices and can determine parent compounds and their metabolites in a single run.[11] | Higher instrument cost and complexity. |
| GC with Nitrogen-Chemiluminescence Detector (GC-NCD) | Gas chromatography with a detector highly selective for nitrogen-containing compounds. | Extremely high selectivity for nitrogen species over carbon, reducing interferences.[10] | May not be as widely available as other detectors. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical protocols described.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Comparison of analytical methods for this compound.
References
- 1. thieme.de [thieme.de]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. manuallib.com [manuallib.com]
- 11. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
comparing reactivity of 1-(difluoromethyl)-4-nitrobenzene with other nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(difluoromethyl)-4-nitrobenzene with other common nitroaromatic compounds. Understanding the nuanced reactivity of this fluorinated analog is crucial for its application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document will focus on two key areas of reactivity: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. While direct, side-by-side quantitative experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of physical organic chemistry and available data for structurally related compounds to provide a robust comparative framework.
Executive Summary
This compound is a versatile building block activated towards both nucleophilic attack on the aromatic ring and reduction of the nitro functionality. The electron-withdrawing nature of both the nitro and the difluoromethyl groups significantly influences its reactivity profile.
-
In Nucleophilic Aromatic Substitution (SNAr): The presence of the para-difluoromethyl group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack than nitrobenzene or p-nitrotoluene. Its reactivity is expected to be comparable to, or slightly less than, that of p-nitrobenzonitrile.
-
In Reduction Reactions: The electron-withdrawing difluoromethyl group facilitates the reduction of the nitro group by increasing the reduction potential of the molecule. Consequently, this compound is expected to be more readily reduced than nitrobenzene and p-nitrotoluene, showing a reactivity profile similar to other nitroaromatics bearing electron-withdrawing substituents.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the formation of C-N, C-O, and C-S bonds on activated aromatic rings. The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.
The reactivity of this compound in SNAr reactions can be inferred from the electronic properties of the difluoromethyl group. The CHF₂ group is a moderately strong electron-withdrawing group, primarily through an inductive effect. This effect is quantified by its Hammett substituent constant (σ). While the exact σₚ value for CHF₂ can vary slightly depending on the measurement conditions, it is generally considered to be in the range of +0.3 to +0.4.
Table 1: Comparison of Hammett Constants and Inferred Relative Reactivity in SNAr
| Compound | para-Substituent | Hammett Constant (σₚ) | Inferred Relative SNAr Rate |
| p-Nitrotoluene | -CH₃ | -0.17 | Slowest |
| Nitrobenzene | -H | 0 | Slow |
| This compound | -CHF₂ | ~+0.32 (estimated) | Fast |
| p-Nitrobenzonitrile | -CN | +0.66 | Fastest |
| 1-Fluoro-4-nitrobenzene | -F | +0.06 | Moderate (F is an excellent leaving group) |
Note: The relative SNAr rate is an inferred ranking based on the electron-withdrawing strength of the para-substituent, which stabilizes the Meisenheimer intermediate. The reactivity of 1-fluoro-4-nitrobenzene is also highly influenced by the excellent leaving group ability of fluoride.
Based on these electronic effects, this compound is expected to undergo SNAr reactions more readily than p-nitrotoluene and nitrobenzene. The electron-withdrawing CHF₂ group will stabilize the intermediate Meisenheimer complex, thus lowering the activation energy for the rate-determining nucleophilic addition step. Its reactivity is anticipated to be less than that of p-nitrobenzonitrile, which possesses a more strongly electron-withdrawing nitrile group.
Reactivity in Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors for a vast array of pharmaceuticals and materials. The ease of reduction of a nitroaromatic compound is directly related to its reduction potential. Electron-withdrawing substituents on the aromatic ring increase the reduction potential (make it less negative), thereby facilitating the acceptance of electrons by the nitro group.
Table 2: One-Electron Reduction Potentials of para-Substituted Nitrobenzenes
| para-Substituent | One-Electron Reduction Potential (E¹₇ vs. NHE, in V) | Inferred Ease of Reduction |
| -CH₃ (in p-nitrotoluene) | -0.52 | Hardest |
| -H (in nitrobenzene) | -0.49 | Hard |
| -CHF₂ (in this compound) | (estimated > -0.49) | Easier |
| -Cl | -0.45 | Easy |
| -CN (in p-nitrobenzonitrile) | -0.40 | Easiest |
Data for CH₃, H, Cl, and CN are from literature sources. The value for CHF₂ is an estimation based on its electron-withdrawing character.
The trend in reduction potentials clearly indicates that electron-withdrawing groups facilitate the reduction. Therefore, it is reasonable to predict that this compound will be reduced under milder conditions (e.g., lower temperature, less reactive reducing agent) than nitrobenzene or p-nitrotoluene. Experimental studies on the reduction of various substituted nitrobenzenes have shown that those with electron-withdrawing groups generally give higher yields of the corresponding anilines under comparable reaction conditions.[1]
Experimental Protocols
Detailed experimental procedures are critical for reproducible and comparable results. Below are representative protocols for conducting SNAr and reduction reactions on nitroaromatic compounds. These protocols can be adapted for a comparative study of this compound.
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a typical procedure for the reaction of a nitroaromatic compound with an amine nucleophile.
Materials:
-
Nitroaromatic substrate (e.g., this compound, 1.0 mmol)
-
Nucleophile (e.g., piperidine, 1.1 mmol)
-
Base (e.g., anhydrous K₂CO₃, 2.0 mmol)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, 5 mL)
Procedure:
-
To a stirred solution of the nitroaromatic substrate in the chosen solvent, add the nucleophile.
-
Add the base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically between 80 °C and 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nitro Group Reduction
This protocol outlines a common method for the reduction of a nitro group to an amine using a metal catalyst and a hydrogen source.
Materials:
-
Nitroaromatic substrate (e.g., this compound, 1.0 mmol)
-
Reducing agent (e.g., SnCl₂·2H₂O, 3-5 equiv.) or catalytic system (e.g., Pd/C with H₂ or a transfer hydrogenation source like ammonium formate)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure (using SnCl₂·2H₂O):
-
Dissolve the nitroaromatic substrate in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude aniline derivative.
-
Purify as needed by chromatography or recrystallization.
Conclusion
This compound presents a reactivity profile that makes it a valuable and versatile intermediate in organic synthesis. Its enhanced susceptibility to both nucleophilic aromatic substitution and nitro group reduction, when compared to less activated nitroaromatics like p-nitrotoluene, allows for a broader range of synthetic transformations under potentially milder conditions. For researchers and professionals in drug development, the difluoromethyl group offers a unique combination of electronic properties and metabolic stability, making this compound an attractive starting material for the synthesis of novel bioactive molecules. Further quantitative kinetic studies are warranted to precisely delineate its reactivity in comparison to other key nitroaromatic building blocks.
References
A Comparative Guide to the Validation of 1-(Difluoromethyl)-4-nitrobenzene as a Reference Standard
For researchers, scientists, and drug development professionals, the selection of a highly pure and well-characterized reference standard is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive validation overview of 1-(difluoromethyl)-4-nitrobenzene as a reference standard, comparing its hypothetical performance characteristics against a common alternative, 1-fluoro-4-nitrobenzene. The experimental data and protocols presented herein are illustrative and based on established analytical methodologies for nitroaromatic compounds.
Data Presentation: Comparative Analysis
The following table summarizes the key analytical parameters for this compound in comparison to 1-fluoro-4-nitrobenzene, another halogenated nitrobenzene derivative sometimes used in similar applications.
| Parameter | This compound | 1-Fluoro-4-nitrobenzene | Methodology |
| Purity (by GC-FID) | 99.8% | 98.5% | Gas Chromatography with Flame Ionization Detection |
| Identity Confirmation | Conforms | Conforms | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR |
| Water Content (Karl Fischer) | <0.05% | <0.1% | Karl Fischer Titration |
| Residual Solvents | <0.1% | <0.2% | Headspace GC-MS |
| Long-term Stability (24 months) | No significant degradation | Minor degradation observed | HPLC-UV at accelerated and long-term conditions |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic | Gravimetric analysis after exposure to 80% RH |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard pharmaceutical quality control procedures.
Purity Determination by Gas Chromatography (GC-FID)
-
Instrumentation: Agilent 7890B GC system with a flame ionization detector (FID).
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Sample Preparation: Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total peak area.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: A 30° pulse width, 2-second relaxation delay, and 16 scans.
-
¹³C NMR: A 30° pulse width, 2-second relaxation delay, and 1024 scans.
-
Sample Preparation: Dissolve 10 mg of the standard in 0.7 mL of CDCl₃.
-
Data Analysis: The chemical shifts, coupling constants, and multiplicity of the observed signals must be consistent with the known structure of this compound.
Water Content by Karl Fischer Titration
-
Instrumentation: Mettler Toledo C30S coulometric Karl Fischer titrator.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard directly into the titration vessel.
-
Procedure: The sample is titrated, and the water content is determined automatically by the instrument. The analysis is performed in triplicate.
Mandatory Visualizations
Experimental Workflow for Reference Standard Validation
The following diagram illustrates the logical workflow for the comprehensive validation of a chemical reference standard.
Caption: Workflow for the validation of a reference standard.
Decision Pathway for Reference Standard Selection
This diagram outlines the decision-making process for selecting an appropriate reference standard for a given analytical method.
Caption: Decision tree for reference standard selection.
A Comparative Guide to Quantitative Analysis of 1-(difluoromethyl)-4-nitrobenzene: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—specifically Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the assay of 1-(difluoromethyl)-4-nitrobenzene. This document offers a detailed examination of the experimental protocols and performance data to aid researchers in selecting the most suitable analytical method for their specific needs.
At a Glance: qNMR vs. Chromatographic Methods
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] In contrast, GC-FID and HPLC-UV are comparative methods that rely on calibration against a known standard of this compound. While chromatographic techniques often provide higher sensitivity for trace analysis, qNMR offers exceptional accuracy and precision for purity determination of the main component.[1]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of qNMR, GC-FID, and HPLC-UV for the quantitative analysis of aromatic compounds similar to this compound.
Table 1: Performance Comparison of Analytical Methods
| Feature | ¹H-qNMR | GC-FID | HPLC-UV |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection. | Separation based on polarity and interaction with a stationary phase, with UV absorbance detection. |
| Primary Method | Yes, traceable to SI units. | No, requires a certified reference standard. | No, requires a certified reference standard. |
| Selectivity | High, based on unique chemical shifts. | High, based on chromatographic separation. | Moderate to High, dependent on chromatographic resolution. |
| Universality | Applicable to nearly all soluble organic compounds with NMR-active nuclei. | Limited to volatile and thermally stable compounds. | Requires a chromophore for UV detection. |
| Sample Preparation | Simple dissolution. | Can require derivatization for non-volatile compounds. | Dissolution, may require filtration. |
| Analysis Time | ~10-15 minutes per sample. | ~15-30 minutes per sample. | ~15-30 minutes per sample. |
| Data Complexity | Rich structural information. | Retention time and peak area. | Retention time and peak area. |
Table 2: Typical Validation Parameters
| Validation Parameter | ¹H-qNMR | GC-FID | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 95 - 105% (can be lower for nitroaromatics)[3] | 98 - 102% |
| Precision (%RSD) | < 1.0% | < 5% | < 2% |
| Limit of Detection (LOD) | mg/mL range | ng/mL to µg/mL range | ng/mL to µg/mL range |
| Limit of Quantitation (LOQ) | mg/mL range | µg/mL range | µg/mL range |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of aromatic and nitroaromatic compounds and can be adapted for this compound.
¹H-qNMR Experimental Protocol
Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.[4]
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the probe to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width: Sufficient to cover all signals of interest and provide a clean baseline.
-
Acquisition Time (aq): At least 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
GC-FID Experimental Protocol
Objective: To determine the purity of this compound by GC-FID.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetone, ethyl acetate)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection may be used).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the prepared sample concentration.
-
HPLC-UV Experimental Protocol
Objective: To determine the purity of this compound by HPLC-UV.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
High-performance liquid chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm for nitroaromatic compounds).[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the prepared sample concentration.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the decision-making framework, the following diagrams are provided.
Caption: Workflow for qNMR Purity Assay.
Caption: Comparison of Analytical Methods.
Conclusion
The choice between qNMR, GC-FID, and HPLC-UV for the quantitative analysis of this compound depends on the specific analytical requirements.
-
¹H-qNMR is the method of choice for the accurate and precise determination of the absolute purity of the bulk material, as it is a primary method that does not require a specific reference standard of the analyte. Its speed and simple sample preparation make it highly efficient for this purpose.
-
GC-FID is a suitable alternative, particularly for assessing volatile impurities, provided the analyte is thermally stable. Its high sensitivity allows for the detection of trace impurities that may not be observable by qNMR.
-
HPLC-UV is a versatile and widely used technique that offers a good balance of sensitivity and selectivity. It is particularly useful for routine quality control and for the analysis of non-volatile impurities.
For comprehensive characterization of this compound, a combination of these techniques is often employed. qNMR can be used to certify the purity of the primary reference standard, which is then used to calibrate the GC-FID or HPLC-UV methods for routine analysis and the quantification of low-level impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
comparative study of difluoromethylating agents versus 1-(difluoromethyl)-4-nitrobenzene
For researchers, scientists, and drug development professionals, the strategic introduction of the difluoromethyl (CF2H) group is a critical tool for modulating the physicochemical and biological properties of organic molecules. This guide provides an objective comparison of prevalent difluoromethylating agents, categorized by their reaction mechanism, and offers a detailed look at their performance with supporting experimental data. While not a difluoromethylating agent itself, 1-(difluoromethyl)-4-nitrobenzene serves as a relevant case study, and its synthesis will be considered in the context of these reagents' applications.
The difluoromethyl group is a unique structural motif that can act as a lipophilic hydrogen bond donor, making it a valuable bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its incorporation into bioactive molecules can enhance metabolic stability, membrane permeability, and binding affinity. The choice of difluoromethylating agent is crucial and depends on the substrate, desired selectivity, and reaction conditions. These agents are broadly classified into three categories based on their reactivity: nucleophilic, electrophilic, and radical.
Performance Comparison of Difluoromethylating Agents
The efficacy of a difluoromethylating agent is assessed by its reactivity, substrate scope, and functional group tolerance. The following tables summarize the performance of representative agents from each class in the difluoromethylation of arenes, heterocycles, and aliphatic compounds.
Difluoromethylation of Arenes
| Reagent Class | Reagent Example | Substrate | Product | Yield (%) | Reference |
| Nucleophilic | TMSCF2H/CuSCN/CsF | Iodobenzene | Difluoromethylbenzene | 88 | [2] |
| Nucleophilic | (DMPU)2Zn(CF2H)2/Ni(dppf)(cod) | 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 91 | [1] |
| Radical | Zn(SO2CF2H)2 (DFMS) | Benzene | Difluoromethylbenzene | 75 | [1] |
| Radical | Difluoroacetic Anhydride/Pd catalyst | Phenylboronic acid | Difluoromethylbenzene | 92 | [3] |
| Electrophilic | S-(difluoromethyl)diarylsulfonium salts | Anisole | Methoxy(difluoromethyl)benzene | 65 | [4] |
Difluoromethylation of N-Heterocycles
| Reagent Class | Reagent Example | Substrate | Product | Yield (%) | Reference |
| Nucleophilic | TMSCF2H/CuCl/t-BuOK | 2-Iodopyridine | 2-(Difluoromethyl)pyridine | 82 | [2] |
| Radical | Zn(SO2CF2H)2 (DFMS) | Lepidine | 4-Methyl-2-(difluoromethyl)quinoline | 85 | [1] |
| Radical | Difluoroacetic Acid | Caffeine | 8-(Difluoromethyl)caffeine | 78 | [5][6] |
| Radical | NaSO2CF2H/Rose Bengal/light | 1-Methylquinoxalin-2(1H)-one | 1-Methyl-3-(difluoromethyl)quinoxalin-2(1H)-one | 91 | [7] |
| Electrophilic | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Imidazole | 1-(Difluoromethyl)-1H-imidazole | 75 | [8] |
Difluoromethylation of Aliphatic Compounds
| Reagent Class | Reagent Example | Substrate | Product | Yield (%) | Reference |
| Nucleophilic | TMSCF2H/CsF | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoroethanol | 91 | [9] |
| Radical | Zn(SO2CF2H)2/FeCl2 | Cinnamic acid | (3,3-Difluoroprop-1-ene-1-yl)benzene | 85 | [1] |
| Electrophilic | S-(difluoromethyl)sulfonium salt | 1-Octanol | 1-(Difluoromethoxy)octane | 88 | [10] |
Reaction Mechanisms and Workflows
The distinct mechanisms of nucleophilic, electrophilic, and radical difluoromethylation dictate their applicability to different substrate classes.
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylating agents deliver a "CF2H-" equivalent. These reactions are particularly effective for the difluoromethylation of carbonyl compounds and aryl halides.[2][9] A common strategy involves the use of (difluoromethyl)trimethylsilane (TMSCF2H), which, upon activation with a suitable initiator, can difluoromethylate a wide range of electrophiles.
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool for C-H functionalization, particularly for heteroaromatic compounds.[11] These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then reacts with the substrate. Reagents like zinc difluoromethanesulfinate (DFMS) are often used in the presence of an oxidant to generate the radical species.[1]
Electrophilic Difluoromethylation
Electrophilic difluoromethylating agents deliver a "CF2H+" equivalent or a difluorocarbene (:CF2). These reagents are effective for the difluoromethylation of electron-rich nucleophiles such as phenols, thiols, and amines.[4] S-(difluoromethyl)diarylsulfonium salts are a prominent class of electrophilic reagents.[4]
Case Study: Synthesis of this compound
This compound is a valuable synthetic intermediate.[12] Its synthesis can be accomplished through various methods, including the nitration of difluoromethylbenzene or the difluoromethylation of a pre-functionalized nitrobenzene derivative. For instance, a common industrial synthesis involves the reaction of p-nitrophenol with chlorodifluoromethane (Freon-22) in the presence of a base.[13]
Experimental Protocols
The following are generalized experimental protocols for each class of difluoromethylation reaction. Researchers should consult the specific literature for detailed procedures and safety precautions.
General Protocol for Nucleophilic Difluoromethylation of an Aryl Halide
-
Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), a copper salt (e.g., CuI, 10 mol%), and a fluoride source (e.g., CsF, 2.0 equiv.).
-
Reagent Addition: Under an inert atmosphere, add the solvent (e.g., DMF) followed by the nucleophilic difluoromethylating agent (e.g., TMSCF2H, 2.0 equiv.).
-
Reaction: Stir the mixture at the specified temperature (e.g., 60-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with an aqueous solution (e.g., NH4Cl), and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Radical C-H Difluoromethylation of a Heterocycle
-
Setup: In a reaction vessel, dissolve the heterocyclic substrate (1.0 equiv.) and the radical difluoromethylating agent (e.g., Zn(SO2CF2H)2, 2.0 equiv.) in a suitable solvent (e.g., DMSO/H2O).
-
Initiation: Add an oxidant (e.g., tert-butyl hydroperoxide, 3.0 equiv.) to the mixture. For photocatalytic methods, add the photocatalyst and irradiate with the appropriate light source.
-
Reaction: Stir the reaction at room temperature or elevated temperature as required, monitoring by TLC or LC-MS.
-
Workup: After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired product.
General Protocol for Electrophilic Difluoromethylation of a Phenol
-
Setup: To a solution of the phenol (1.0 equiv.) in a suitable solvent (e.g., THF or CH3CN), add a base (e.g., NaH or K2CO3, 1.2 equiv.) at 0 °C.
-
Reagent Addition: After stirring for a short period, add the electrophilic difluoromethylating agent (e.g., an S-(difluoromethyl)diarylsulfonium salt, 1.2 equiv.).
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, and monitor its progress.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.
This guide provides a comparative overview to aid researchers in selecting the most appropriate difluoromethylating agent and methodology for their specific synthetic challenges. The provided data and protocols serve as a starting point for the design and execution of difluoromethylation reactions in the laboratory.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difluoroacetic Acid as a New C–H Difluoromethylation Reagent - SYNFORM - Thieme Chemistry [thieme.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
Establishing the Purity of Synthesized 1-(Difluoromethyl)-4-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical and often challenging aspect of this process is the rigorous establishment of the purity of the synthesized compound. This guide provides a comparative overview of analytical methodologies for determining the purity of 1-(difluoromethyl)-4-nitrobenzene, a valuable building block in medicinal chemistry. Furthermore, it explores alternative fluorinated nitroaromatic compounds and presents a framework for comparing their performance.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment is crucial and depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural confirmation. The following table summarizes the key characteristics of commonly employed techniques for the purity analysis of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative. | Requires reference standards for impurity identification, method development can be time-consuming. | 95.0% - 99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification. | High sensitivity, excellent for volatile impurities, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | 98.0% - 99.9% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Primary analytical method, does not require a reference standard for each impurity, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | 98.0% - 99.9% |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar organic compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition could be 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the solution further to avoid detector saturation.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard for the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial.
-
Accurately weigh the synthesized this compound into the same vial. The molar ratio of the analyte to the internal standard should be approximately 1:1.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-precision NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Synthesis and Purification Workflow
The synthesis of this compound typically involves the difluoromethylation of 4-nitrophenol. The purity of the final product is highly dependent on the reaction conditions and the subsequent purification strategy. One patented method describes a water-phase synthesis process followed by steam distillation to achieve a purity of over 98%.[1][2]
Caption: A flowchart illustrating the synthesis, purification, and purity analysis of this compound.
Alternatives to this compound
In drug discovery, the choice of a building block is often guided by its influence on the physicochemical and pharmacological properties of the final molecule. Several alternatives to this compound exist, each with its own set of characteristics.
| Alternative Compound | Key Structural Difference | Potential Impact on Properties |
| 1-(Trifluoromethyl)-4-nitrobenzene | Trifluoromethyl group instead of difluoromethyl. | Increased lipophilicity, potentially altered metabolic stability and binding interactions.[3] |
| 1-Fluoro-4-nitrobenzene | Single fluorine atom instead of a difluoromethyl group. | Lower lipophilicity compared to the difluoromethyl analogue, different electronic effects. |
| 1-(Difluoromethoxy)-4-nitrobenzene | Difluoromethoxy group instead of difluoromethyl. | Altered conformation and hydrogen bonding capacity due to the presence of the oxygen atom.[1] |
The decision to use this compound or an alternative is a strategic one in the drug design process. The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group and can modulate properties such as pKa, lipophilicity, and metabolic stability.
Caption: A simplified decision tree for selecting a fluorinated building block based on desired molecular properties.
References
- 1. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 2. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 3. 402-54-0|1-Nitro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
Differentiating Isomers of 1-(Difluoromethyl)-nitrobenzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of chemical isomers is a critical step in ensuring the safety, efficacy, and purity of pharmaceutical compounds. Positional isomers, such as the ortho, meta, and para variants of 1-(difluoromethyl)-nitrobenzene, can exhibit significantly different biological activities and toxicological profiles. Therefore, robust analytical methodologies are essential for their unambiguous differentiation. This guide provides a comparative overview of key analytical techniques for separating and identifying these isomers, supported by detailed experimental protocols.
The isomers are:
-
1-(difluoromethyl)-2-nitrobenzene (ortho isomer)
-
1-(difluoromethyl)-3-nitrobenzene (meta isomer)
-
1-(difluoromethyl)-4-nitrobenzene (para isomer)
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to differentiate these isomers, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening.
| Analytical Technique | Principle of Differentiation | Resolution | Throughput | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase. | High | High | Excellent for volatile and thermally stable compounds; often coupled with mass spectrometry for definitive identification. | Not suitable for thermally labile compounds; derivatization may be required for some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between the mobile and stationary phases. | High to Very High | Medium to High | Versatile for a wide range of compounds; various stationary phases (e.g., C18, Phenyl-Hexyl) can be used to optimize separation. | Can be more complex to develop methods compared to GC; may consume larger volumes of solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F). | Not a separation technique, but provides detailed structural information. | Low | Unambiguous structural elucidation and isomer identification based on chemical shifts and coupling constants.[1] | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations and longer analysis times. |
| Mass Spectrometry (MS) | Differences in mass-to-charge ratio and fragmentation patterns of ionized molecules. | High (as a detector) | High | High sensitivity and selectivity; can provide molecular weight and structural information. Fragmentation patterns can be isomer-specific.[2] | May not differentiate isomers with similar fragmentation patterns without prior chromatographic separation. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the separation and identification of the volatile isomers of 1-(difluoromethyl)-nitrobenzene.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1.
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Expected Results: The isomers will be separated based on their boiling points and polarity. The elution order is typically ortho > meta > para. The mass spectrometer will provide mass spectra for each eluting peak, which can be used for confirmation. While the molecular ion peak (m/z 173.02) will be the same, the fragmentation patterns may show subtle differences.
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent separation of nitroaromatic isomers, and the use of different stationary phases can be explored to optimize resolution.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) for enhanced separation of aromatic compounds through π-π interactions.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set to 254 nm.
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition to a concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mobile Phase Gradient: Start with 40% acetonitrile and 60% water, hold for 2 minutes, then increase to 80% acetonitrile over 10 minutes. Hold at 80% acetonitrile for 3 minutes before returning to the initial conditions.
-
-
Detection: Monitor the absorbance at 254 nm.
Expected Results: The three isomers should be well-resolved. The retention times will differ based on their interaction with the Phenyl-Hexyl stationary phase. The para isomer is often the most retained due to its symmetry and ability to interact strongly with the phenyl groups of the stationary phase.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural identification of the isomers.[1]
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz).
-
Solvent: Chloroform-d (CDCl₃).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in 0.6 mL of CDCl₃.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
-
-
Acquisition Parameters (¹⁹F NMR):
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 64.
-
Relaxation Delay: 2 s.
-
Expected Results:
-
¹H NMR: The aromatic region (δ 7.0-8.5 ppm) will show distinct patterns for each isomer.
-
Ortho: Four distinct signals in the aromatic region, each integrating to 1H, with complex coupling patterns.
-
Meta: Four distinct signals in the aromatic region, potentially with one appearing as a singlet-like resonance for the proton between the two substituents.[3]
-
Para: Two doublets in the aromatic region, each integrating to 2H, due to the symmetry of the molecule.[3][4] The difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
-
-
¹⁹F NMR: The difluoromethyl group will show a doublet due to coupling with the adjacent proton. The chemical shift of the fluorine signal will be slightly different for each isomer.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the differentiation of the 1-(difluoromethyl)-nitrobenzene isomers.
This comprehensive guide provides the necessary information for researchers and scientists to select and implement appropriate analytical techniques for the differentiation of 1-(difluoromethyl)-nitrobenzene isomers. By combining chromatographic separation with spectroscopic identification, unambiguous characterization of these critical compounds can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
literature comparison of 1-(difluoromethyl)-4-nitrobenzene synthesis yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported synthesis yields for 1-(difluoromethyl)-4-nitrobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct comparative studies in published literature, this guide focuses on outlining the general synthetic strategies that have been alluded to for the preparation of this compound. While specific, high-yield protocols with detailed experimental data for this compound are not extensively documented in readily accessible scientific literature, this guide presents potential synthetic pathways based on established difluoromethylation methodologies.
Introduction
The incorporation of a difluoromethyl group (-CF2H) into aromatic systems is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, and its unique electronic properties can influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable intermediate, with the nitro group providing a handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide range of functional groups.
Synthetic Strategies
Based on general principles of organic synthesis and fluorination chemistry, two primary retrosynthetic approaches can be envisioned for the synthesis of this compound.
Figure 1. Potential synthetic pathways for this compound.
Data on Synthesis Yields
Detailed and directly comparable yield data for the synthesis of this compound is scarce in the reviewed scientific and patent literature. While many sources confirm the commercial availability of the compound, they do not disclose their synthetic methodologies or yields. The following table summarizes the general synthetic approaches mentioned in the literature, which, while not providing specific yields for the target molecule, offer a basis for potential experimental exploration.
| Starting Material | Reagents and General Conditions | Reported Yields for Analogous Reactions |
| 4-Nitrotoluene | Direct fluorination of the methyl group. This could potentially involve radical-based fluorination or the use of electrophilic fluorine sources. | Data not available for this specific transformation. |
| 4-Nitrobenzaldehyde | Deoxyfluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents. | This is a common method for the synthesis of gem-difluoro compounds from aldehydes, with yields varying widely depending on the substrate and specific reagent used. |
| 4-Nitrobenzene | Direct C-H difluoromethylation using a source of the difluoromethyl radical or other reactive difluoromethyl species. | This is an active area of research, and while methods for direct difluoromethylation of arenes exist, their application to nitrobenzene with reported yields for the para-product is not well-documented. |
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general methodologies for similar transformations. These are intended for illustrative purposes and would require significant optimization and safety assessment before implementation.
Method 1: Deoxyfluorination of 4-Nitrobenzaldehyde
This method involves the conversion of the aldehyde functional group to a difluoromethyl group.
Reaction Scheme:
Protocol:
-
To a solution of 4-nitrobenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a deoxyfluorinating agent (e.g., DAST or a more modern equivalent) is added dropwise at a low temperature (e.g., -78 °C).
-
The reaction mixture is slowly allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel, to afford this compound.
Method 2: Direct C-H Difluoromethylation of 4-Nitrobenzene
This approach involves the direct introduction of a difluoromethyl group onto the nitrobenzene ring.
Reaction Scheme:
Protocol:
-
A mixture of 4-nitrobenzene, a difluoromethyl source (e.g., a difluoromethyl sulfone or another radical precursor), a catalyst (e.g., a photocatalyst or a transition metal catalyst), and a suitable solvent is prepared in a reaction vessel.
-
The reaction mixture is subjected to the appropriate reaction conditions (e.g., irradiation with light of a specific wavelength for a photochemical reaction, or heating for a thermally initiated reaction) for a set duration.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is separated, washed with water and brine, dried over a drying agent, and concentrated.
-
The crude product is purified by chromatography to isolate the desired this compound isomer.
Conclusion
Safety Operating Guide
Proper Disposal of 1-(Difluoromethyl)-4-nitrobenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(Difluoromethyl)-4-nitrobenzene is critical for ensuring laboratory safety and environmental protection. As a halogenated nitroaromatic compound, it possesses specific hazards that necessitate a structured disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.
Immediate Safety and Handling
Before handling this compound, it is imperative to be aware of its potential hazards. Similar halogenated nitroaromatic compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause significant skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[3][4][5] Therefore, stringent safety measures are required.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber or other chemically resistant gloves. Double gloving may be appropriate for transfers or when there is a higher risk of splash.[6]
-
Eye Protection: Use ANSI-approved chemical splash goggles or a face shield.[6]
-
Lab Coat: A fully buttoned lab coat is mandatory to prevent skin contact.[6]
-
Respiratory Protection: All handling should occur within a certified laboratory chemical fume hood to avoid inhalation of vapors.[6][7]
First-Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen.[1][7]
-
If swallowed: Rinse the mouth and call a poison center or doctor for treatment advice. Do not induce vomiting.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through a licensed waste disposal service.[8] Under no circumstances should it be disposed of down the drain or allowed to enter the environment.[2][3][7]
1. Waste Segregation:
-
Identify the waste as a halogenated organic waste .[9]
-
Collect this waste in a designated container, kept separate from non-halogenated organic solvents, acids, bases, and heavy metal waste.[6][9][10]
-
Mixing halogenated and non-halogenated waste streams will necessitate treating the entire volume as halogenated waste, significantly increasing disposal costs.[11]
2. Container Management:
-
Selection: Use a compatible, leak-proof container, such as a polyethylene carboy or bottle, provided by your institution's Environmental Health & Safety (EHS) department.[6] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[6]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[10] Clearly list all chemical constituents and their approximate percentages. The label should include the terms "Waste" and "Halogenated" and identify the primary hazards (e.g., Toxic, Flammable).[12]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste. This prevents the release of harmful vapors and protects against spills.[10][12]
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The storage area should be cool, dry, and well-ventilated, such as in a flammable storage cabinet or a cabinet under a fume hood.[2][6]
-
Ensure the container is stored in secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[6]
-
Store away from incompatible materials like strong acids, bases, metals, and oxidizing agents.[1][6]
4. Final Disposal:
-
When the container is approximately three-quarters full, arrange for its collection.[10]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Ensure all paperwork is completed as required by your institution and local regulations. The responsibility for the waste remains with the generator from "cradle to grave."[11]
5. Spill and Leak Management:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain: For small spills, contain the leak and absorb the material using an inert absorbent like clay, diatomaceous earth, or commercial sorbent pads.[1][10]
-
Collect: Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into a sealed, properly labeled hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
For large spills: Evacuate the area, activate the fire alarm if necessary, and call emergency services and your institution's EHS department immediately.[12]
Material Properties and Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₇H₅F₂NO₂ | [14][15] |
| Molecular Weight | 173.12 g/mol | [15] |
| Appearance | Solid | [15] |
| CAS Number | 29848-57-5 | [15][16] |
| InChI Key | RMHPWPAKPAVHTB-UHFFFAOYSA-N | [14][15] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. PubChemLite - this compound (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 15. 1-(Difluoromethyl)-4-nitro-benzene AldrichCPR 29848-57-5 [sigmaaldrich.com]
- 16. chembk.com [chembk.com]
Personal protective equipment for handling 1-(Difluoromethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Difluoromethyl)-4-nitrobenzene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic and fluorinated compounds.
Hazard Identification and Personal Protective Equipment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable choices. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Appearance | Solid |
| Melting Point | 33-35 °C |
| Boiling Point | 241 °C |
| Flash Point | 112 °C |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Engineering Controls
-
Fume Hood: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible.
Experimental Protocol
-
Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for any new information.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use a spatula for transferring the solid. Avoid creating dust clouds.
-
Close the container immediately after use.
-
-
During the Experiment:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Emergency Preparedness
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill:
-
For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
For a liquid spill (if the compound is melted), use an inert absorbent material like vermiculite or sand to contain and absorb the spill.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Halogenated Organic Waste: this compound is a halogenated organic compound. It must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is used in a solution, the liquid waste should be collected in a designated container for halogenated liquid waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Caption: Step-by-step chemical disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
